molecular formula C41H67NO12 B14759302 17-Hydroxyventuricidin A

17-Hydroxyventuricidin A

Cat. No.: B14759302
M. Wt: 766.0 g/mol
InChI Key: BAMOPHNQZMRRFR-HDTXIYAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyventuricidin A is a useful research compound. Its molecular formula is C41H67NO12 and its molecular weight is 766.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H67NO12

Molecular Weight

766.0 g/mol

IUPAC Name

[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate

InChI

InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+

InChI Key

BAMOPHNQZMRRFR-HDTXIYAQSA-N

Isomeric SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(/C=C/C(CCC/C=C(/C2C(=CCC(O2)(CC(=O)O1)O)C)\C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venturicidins are a class of macrolide antibiotics produced by Streptomyces species, with 17-hydroxyventuricidin A being a notable congener. These compounds exhibit significant antifungal and antibacterial activities, making their biosynthetic pathway a subject of considerable interest for natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, focusing on the genetic and enzymatic machinery responsible for its synthesis. The guide details the venturicidin (B1172611) biosynthetic gene cluster (ven), the proposed enzymatic steps for the assembly of the polyketide backbone, and subsequent modifications. Furthermore, it includes detailed experimental protocols for the key methodologies used in the elucidation of this pathway and summarizes the available quantitative data on venturicidin production.

Introduction

This compound is a polyketide-derived macrolide antibiotic. Like other venturicidins, it is a secondary metabolite produced by soil-dwelling bacteria of the genus Streptomyces. The core structure of venturicidins consists of a 20-membered macrolactone ring, which is characteristic of a type I polyketide synthase (PKS) assembly. The elucidation of the biosynthetic pathway of these complex natural products is crucial for understanding their formation and for enabling bioengineering efforts to produce novel analogs with improved therapeutic properties.

The Venturicidin Biosynthetic Gene Cluster (ven)

The biosynthesis of venturicidins, including this compound, is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This cluster, designated as the ven cluster, was identified in Streptomyces sp. NRRL S-4.[1][2][3] The ven BGC is a type I PKS system, which is typical for the biosynthesis of complex polyketides.[1][2][3]

Genetic Organization of the ven Cluster

The ven gene cluster is comprised of a series of genes encoding the polyketide synthase enzymes, as well as tailoring enzymes responsible for post-PKS modifications such as glycosylation and hydroxylation. A key gene within this cluster is venK, which encodes a core PKS module.[1][2][3] Inactivation of venK has been shown to abolish the production of venturicidins, confirming its essential role in the biosynthesis.[1][2][3]

The Biosynthetic Pathway of Venturicidins

The biosynthesis of this compound can be divided into three main stages:

  • Assembly of the polyketide chain by the PKS machinery.

  • Cyclization of the linear polyketide to form the macrolactone ring.

  • Post-PKS modifications, including hydroxylation and glycosylation, to yield the final active compound.

Polyketide Chain Assembly

The carbon skeleton of venturicidins is assembled by a modular type I PKS. This enzymatic assembly line sequentially adds two-carbon units derived from malonyl-CoA or methylmalonyl-CoA to a growing polyketide chain. The specific sequence and combination of PKS modules determine the length and pattern of methylation and reduction of the final polyketide backbone.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for the venturicidin core is initiated by the loading of a starter unit onto the first PKS module. This is followed by a series of condensation reactions, each extending the chain by a two-carbon unit. The specific domains within each PKS module (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) dictate the processing of the β-keto group at each step. After the final extension, the linear polyketide is released from the PKS, often accompanied by cyclization to form the macrolactone.

The formation of this compound requires a final hydroxylation step at the C-17 position, which is catalyzed by a specific hydroxylase enzyme encoded within the ven gene cluster.

Diagram of the Proposed Biosynthetic Pathway of the Venturicidin Aglycone:

Venturicidin Aglycone Biosynthesis Starter Starter Unit (e.g., Propionyl-CoA) PKS_Modules PKS Modules (VenK, etc.) Starter->PKS_Modules Extender1 Extender Unit 1 (Malonyl-CoA) Extender1->PKS_Modules Extender2 Extender Unit 2 (Methylmalonyl-CoA) Extender2->PKS_Modules Linear_Polyketide Linear Polyketide Chain PKS_Modules->Linear_Polyketide Cyclization Thioesterase/ Cyclase Linear_Polyketide->Cyclization Venturicidin_Aglycone Venturicidin Aglycone Cyclization->Venturicidin_Aglycone Hydroxylation Hydroxylase (C-17) Venturicidin_Aglycone->Hydroxylation Hydroxy_Aglycone 17-Hydroxyventuricidin Aglycone Hydroxylation->Hydroxy_Aglycone Glycosylation Glycosyltransferase Hydroxy_Aglycone->Glycosylation Final_Product This compound Glycosylation->Final_Product

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

The production of venturicidins is influenced by fermentation conditions. While detailed enzyme kinetic data for the ven PKS is not yet available, studies on the production of venturicidin congeners provide some quantitative insights.

CompoundProducer StrainFermentation ConditionsTiterReference
Venturicidin AStreptomyces sp. NRRL S-4ISP2 medium, 28°C, 200 rpm, 7 daysNot specified[1][2][3]
Venturicidin DStreptomyces sp. NRRL S-4ISP2 medium, 28°C, 200 rpm, 7 daysNot specified[1][2][3]
Venturicidin EStreptomyces sp. NRRL S-4ISP2 medium, 28°C, 200 rpm, 7 daysNot specified[1][2][3]
Venturicidin FStreptomyces sp. NRRL S-4ISP2 medium, 28°C, 200 rpm, 7 daysNot specified[1][2][3]

Experimental Protocols

The elucidation of the venturicidin biosynthetic pathway involved a combination of genomic analysis, molecular genetics, and analytical chemistry.

Identification of the ven Biosynthetic Gene Cluster

The identification of the ven BGC was achieved through whole-genome sequencing of Streptomyces sp. NRRL S-4, followed by bioinformatic analysis using tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).

Diagram of the Experimental Workflow for BGC Identification and Confirmation:

BGC Identification Workflow A 1. Genomic DNA Extraction from Streptomyces sp. NRRL S-4 B 2. Whole-Genome Sequencing A->B C 3. Bioinformatic Analysis (antiSMASH) B->C D 4. Putative BGC Identification (ven) C->D E 5. Targeted Gene Inactivation (e.g., venK) D->E F 6. Fermentation of Mutant and Wild-Type E->F G 7. LC-MS Analysis of Metabolites F->G H 8. Comparison of Metabolite Profiles G->H I 9. Confirmation of BGC Function H->I

Caption: Workflow for identifying and functionally confirming the ven BGC.

Targeted Gene Inactivation of venK

To confirm the role of the ven cluster in venturicidin biosynthesis, a targeted gene inactivation of the core PKS gene, venK, was performed. This is a standard molecular biology technique in Streptomyces genetics.

Protocol for Targeted Gene Inactivation:

  • Construct the Gene Replacement Vector:

    • Amplify the upstream and downstream flanking regions of the venK gene from the genomic DNA of Streptomyces sp. NRRL S-4 by PCR.

    • Clone the amplified flanking regions into a suicide vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

  • Conjugation:

    • Introduce the gene replacement vector into E. coli ET12567/pUZ8002.

    • Mate the recombinant E. coli with Streptomyces sp. NRRL S-4 on a suitable agar (B569324) medium (e.g., SFM).

  • Selection of Mutants:

    • Select for exconjugants that have undergone a single crossover event by overlaying the plates with an appropriate antibiotic (e.g., apramycin).

    • Isolate single colonies and screen for the desired double crossover mutants by replica plating to identify colonies that are sensitive to the vector's antibiotic resistance marker.

  • Confirmation of Gene Deletion:

    • Confirm the deletion of the venK gene in the putative mutants by PCR using primers that anneal outside the flanking regions used for the vector construction.

Fermentation and Metabolite Analysis

Protocol for Fermentation and LC-MS Analysis:

  • Fermentation:

    • Inoculate a seed culture of Streptomyces sp. NRRL S-4 (wild-type and ΔvenK mutant) in a suitable liquid medium (e.g., TSB).

    • Incubate at 28°C with shaking for 2-3 days.

    • Use the seed culture to inoculate a production culture in a larger volume of production medium (e.g., ISP2).

    • Incubate the production culture at 28°C with shaking for 7-10 days.

  • Metabolite Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelium with an organic solvent (e.g., methanol (B129727) or acetone).

    • Evaporate the solvent from the extract under reduced pressure.

  • LC-MS Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract by high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

    • Compare the metabolite profiles of the wild-type and the ΔvenK mutant to identify the metabolites whose production is abolished in the mutant. These are the products of the ven gene cluster.

Conclusion

The biosynthetic pathway of this compound is a complex process involving a type I polyketide synthase system and a series of tailoring enzymes. The identification of the ven biosynthetic gene cluster in Streptomyces sp. NRRL S-4 has provided a foundation for understanding the genetic and enzymatic basis of venturicidin formation.[1][2][3] The experimental protocols detailed in this guide provide a framework for the further investigation of this pathway and for the potential bioengineering of novel venturicidin analogs. Future research will likely focus on the detailed characterization of the individual enzymes within the ven cluster to fully elucidate their roles and substrate specificities. This knowledge will be invaluable for the rational design and production of new antimicrobial agents.

References

The Dual-Faceted Mechanism of 17-Hydroxyventuricidin A on F-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-Hydroxyventuricidin A, a potent macrolide antibiotic, exerts a complex and concentration-dependent inhibitory action on the F-type ATP synthase (F-ATPase). This guide provides an in-depth technical overview of its mechanism, focusing on its interaction with the F_O subunit, the consequential blockade of proton translocation, and the resulting inhibition of both ATP synthesis and hydrolysis. Furthermore, this document elucidates the intriguing phenomenon of F_1-F_O decoupling at elevated concentrations of the inhibitor. Quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and workflows are presented to facilitate a comprehensive understanding for researchers in drug discovery and molecular biology.

Introduction to F-ATPase and this compound

The F-ATPase, or F_1F_O-ATP synthase, is a ubiquitous and essential molecular machine embedded in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria. It plays a central role in cellular energy conversion by coupling the electrochemical potential of a proton gradient to the synthesis of ATP. Conversely, it can hydrolyze ATP to pump protons against a concentration gradient.

This compound is a member of the venturicidin (B1172611) class of macrolides, which are known for their antifungal and antibiotic properties. Its primary molecular target is the F-ATPase, making it a valuable tool for studying the enzyme's function and a potential lead compound for the development of novel antimicrobial agents.

Core Mechanism of Action

The inhibitory effect of this compound is primarily directed at the F_O subunit of the F-ATPase, a transmembrane domain responsible for proton translocation.

Binding Site and Inhibition of Proton Flux:

This compound binds to the c-subunit ring of the F_O domain. This binding event physically obstructs the proton channel, preventing the passage of protons across the membrane. By blocking this crucial proton flux, this compound effectively uncouples the proton motive force from the catalytic activity of the F_1 subunit.

Consequences of Proton Blockade:

  • Inhibition of ATP Synthesis: The primary function of F-ATPase in aerobic respiration is ATP synthesis, which is driven by the influx of protons through the F_O subunit. By blocking this influx, this compound potently inhibits ATP production.

  • Inhibition of ATP Hydrolysis: In the absence of a proton gradient, F-ATPase can operate in reverse, hydrolyzing ATP to pump protons. This compound also inhibits this activity by preventing the efflux of protons.

Concentration-Dependent Decoupling of F_1 and F_O Subunits:

A noteworthy characteristic of this compound's mechanism is its concentration-dependent effect. At higher concentrations, the binding of the inhibitor to the F_O subunit can induce a conformational change that leads to the functional decoupling of the F_1 and F_O subunits. This decoupling results in a dysregulated F_1-ATPase that hydrolyzes ATP without concomitant proton pumping, leading to a futile cycle of ATP consumption.

Signaling Pathway Diagram

Mechanism of Action of this compound on F-ATPase cluster_F_ATPase F-ATPase cluster_effects Effects F1 F1 Subunit (Catalytic) ATP_Synthesis ATP Synthesis F1->ATP_Synthesis Catalyzes ATP_Hydrolysis ATP Hydrolysis F1->ATP_Hydrolysis Catalyzes (reverse) FO FO Subunit (Proton Channel) Proton_Gradient Proton Motive Force FO->Proton_Gradient Inhibits proton flux Inhibition_Synthesis Inhibition of ATP Synthesis FO->Inhibition_Synthesis Inhibition_Hydrolysis Inhibition of ATP Hydrolysis FO->Inhibition_Hydrolysis c_subunit c-subunit ring c_subunit->FO Blocks proton channel Inhibitor This compound Inhibitor->c_subunit Binds to Decoupling F1-FO Decoupling Inhibitor->Decoupling High Concentration Proton_Gradient->F1 Drives rotation Dysregulated_Hydrolysis Dysregulated ATP Hydrolysis Decoupling->Dysregulated_Hydrolysis Experimental Workflow for F-ATPase Inhibition Studies cluster_prep Preparation cluster_assays Functional Assays Purify Purify F-ATPase Reconstitute Reconstitute F-ATPase into Proteoliposomes Purify->Reconstitute Liposomes Prepare Liposomes Liposomes->Reconstitute ATPase_Assay NADH-Coupled ATPase Activity Assay Reconstitute->ATPase_Assay Proton_Pump_Assay ACMA Fluorescence Quenching Proton Pumping Assay Reconstitute->Proton_Pump_Assay Data_Analysis Data Analysis and IC50 Determination ATPase_Assay->Data_Analysis Proton_Pump_Assay->Data_Analysis

Antifungal Spectrum of 17-Hydroxyventuricidin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces species, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for assessing its antifungal activity. While qualitative data confirms its efficacy against specific fungal pathogens, quantitative data, such as Minimum Inhibitory Concentrations (MICs), remain to be fully elucidated in publicly available literature. The primary molecular target of the broader venturicidin (B1172611) class of antifungals is the F₀ subunit of ATP synthase, a critical enzyme in cellular energy metabolism, presenting a key pathway for its inhibitory action.

Antifungal Spectrum

This compound has been identified as an antimicrobial compound with a defined, albeit not quantitatively detailed, spectrum of antifungal activity. Its inhibitory effects have been confirmed against both filamentous fungi and yeasts.

Table 1: Qualitative Antifungal Spectrum of this compound
Fungal SpeciesTypeActivity ConfirmedQuantitative Data (MIC)Reference
Verticillium dahliaFilamentous FungusYesNot Available[1][2]
Fusarium sp.Filamentous FungusYesNot Available[1][2]
Candida tropicalis R2 CIP203YeastYesNot Available[1]

Note: While the inhibitory activity of this compound against the listed fungal species has been documented, specific Minimum Inhibitory Concentration (MIC) values are not provided in the referenced literature. Further research is required to quantify the potency of this compound against a broader range of fungal pathogens. For context, a related compound, Venturicidin A, has reported EC₅₀ values of 1.08 µg/mL against Botrytis cinerea and 3.69 µg/mL against Fusarium graminearum.[3][4]

Mechanism of Action: Inhibition of ATP Synthase

The antifungal activity of the venturicidin class of macrolides is attributed to their specific interaction with the F₀ subunit of the mitochondrial F₁F₀-ATP synthase. This enzyme is fundamental to cellular energy production, catalyzing the synthesis of ATP from ADP and inorganic phosphate (B84403) through a proton motive force.

By binding to the F₀ proton channel, venturicidins effectively block the translocation of protons, thereby inhibiting the synthesis of ATP. This disruption of the cell's primary energy currency leads to a cascade of metabolic failures and ultimately results in fungal cell death.

Signaling Pathway of this compound Action

Mechanism of Action: Inhibition of F-Type ATP Synthase 17_Hydroxyventuricidin_A This compound F0_Subunit F₀ Subunit of ATP Synthase 17_Hydroxyventuricidin_A->F0_Subunit Binds to Proton_Channel Proton Channel Blockage F0_Subunit->Proton_Channel Proton_Motive_Force Disruption of Proton Motive Force Proton_Channel->Proton_Motive_Force ATP_Synthesis Inhibition of ATP Synthesis Proton_Motive_Force->ATP_Synthesis Cellular_Energy_Depletion Cellular Energy Depletion ATP_Synthesis->Cellular_Energy_Depletion Fungal_Cell_Death Fungal Cell Death Cellular_Energy_Depletion->Fungal_Cell_Death Workflow for Filamentous Fungi Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep Inoculum Preparation (Fungal Spore Suspension) Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Prep This compound Serial Dilution Compound_Prep->Inoculation Incubation Incubation (35°C for 48-72h) Inoculation->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination Workflow for Yeast Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Yeast_Culture Yeast Culture Preparation (Adjusted to 0.5 McFarland) Plate_Inoculation Inoculation of Microtiter Plate Yeast_Culture->Plate_Inoculation Compound_Dilution This compound Serial Dilution Compound_Dilution->Plate_Inoculation Incubation_Yeast Incubation (35°C for 24-48h) Plate_Inoculation->Incubation_Yeast Growth_Assessment Spectrophotometric or Visual Growth Assessment Incubation_Yeast->Growth_Assessment MIC_Endpoint MIC Endpoint Determination Growth_Assessment->MIC_Endpoint

References

Unveiling the Antibacterial Potential of 17-Hydroxyventuricidin A Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antibacterial properties of 17-Hydroxyventuricidin A, a macrolide antibiotic, with a specific focus on its activity against Gram-positive bacteria. This document provides a detailed examination of its mechanism of action, summarizes known antibacterial activity, and outlines key experimental protocols for its evaluation, catering to the needs of researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a naturally occurring macrolide isolated from Streptomyces sp.[1][2][3] It is recognized for its antifungal and antibacterial properties.[1][2][3][4][5][6][7] This guide will focus on its efficacy and mode of action against Gram-positive bacteria, a group that includes significant human pathogens.

Antibacterial Spectrum of Activity

This compound has demonstrated inhibitory activity against a range of Gram-positive bacteria. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not widely available in publicly accessible literature, qualitative assessments have confirmed its action against key species.

Table 1: Summary of Antibacterial Activity of this compound

Bacterial SpeciesTypeActivityReference
Micrococcus luteusGram-positiveActive (Disc Assay)
Bacillus subtilisGram-positiveActive (Disc Assay)
Staphylococcus aureusGram-positiveActive (Disc Assay)

It is important to note that the referenced activity was determined using disc diffusion assays, a qualitative method. For a comprehensive understanding of its potency, further studies to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broader panel of Gram-positive organisms, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), are warranted.

Mechanism of Action: Inhibition of F-Type ATP Synthase

The bacterial F-ATPase is a multi-subunit complex responsible for the synthesis of ATP, the primary energy currency of the cell. It utilizes the proton motive force across the bacterial membrane to drive the phosphorylation of ADP to ATP.

By binding to the F-ATPase complex, this compound likely disrupts the flow of protons, thereby inhibiting ATP synthesis. This leads to a depletion of cellular energy reserves and a disruption of the proton motive force, ultimately resulting in the cessation of essential cellular processes and bacterial cell death.

ATP_Synthase_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Bacterial Cytoplasm Proton_Gradient Proton Motive Force (High H+ Concentration) F_ATPase F-Type ATP Synthase Proton_Gradient->F_ATPase Proton Flow ATP ATP (Cellular Energy) F_ATPase->ATP ATP Synthesis ADP_Pi ADP + Pi ADP_Pi->F_ATPase 17_HV_A This compound 17_HV_A->F_ATPase Inhibition

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Perform serial twofold dilutions of this compound in a 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Figure 2: Workflow for MIC determination by broth microdilution.

ATP Synthase Inhibition Assay

This assay measures the effect of this compound on the activity of bacterial ATP synthase.

Materials:

  • Bacterial membrane vesicles containing F-type ATP synthase

  • This compound

  • ATP

  • Buffer solution (e.g., Tris-HCl)

  • Reagents for detecting ATP hydrolysis (e.g., malachite green reagent for phosphate (B84403) detection)

  • Spectrophotometer

Procedure:

  • Preparation of Membrane Vesicles: Isolate bacterial membrane vesicles from the desired Gram-positive strain using standard techniques such as French press or sonication followed by ultracentrifugation.

  • Assay Reaction: In a reaction mixture containing buffer and bacterial membrane vesicles, add varying concentrations of this compound.

  • Initiation of Reaction: Initiate the ATP hydrolysis reaction by adding a known concentration of ATP.

  • Measurement of Activity: At specific time points, measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the rate of ATP hydrolysis at each concentration of this compound and determine the concentration required for 50% inhibition (IC₅₀).

ATP_Inhibition_Assay A Isolate bacterial membrane vesicles B Incubate vesicles with varying concentrations of This compound A->B C Initiate reaction with ATP B->C D Measure inorganic phosphate (Pi) release over time C->D E Calculate ATP hydrolysis rate and determine IC50 D->E

References

17-Hydroxyventuricidin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113204-43-6

This technical guide provides an in-depth overview of 17-Hydroxyventuricidin A, a macrolide antibiotic with significant antifungal and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this natural product.

Core Compound Properties

This compound is a naturally occurring compound isolated from Streptomyces sp.[1][2]. Its chemical structure and physical properties are summarized below.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 113204-43-6[1][3][4]
Molecular Formula C41H67NO12[3][4]
Molecular Weight 765.97 g/mol [3][4]
Appearance White solid[5]
Purity >95%[1][5]
Solubility Soluble in DMSO, ethanol, and methanol.[1][6]
Storage Store at -20°C for long-term stability.[1][5]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity, particularly against filamentous fungi and Gram-positive bacteria[1][2][3][5][7].

Antimicrobial Spectrum

The compound has demonstrated inhibitory activity against various microorganisms, including:

  • Fungi: Verticillium dahlia, Fusarium sp., and Candida tropicalis[3][7].

  • Gram-positive bacteria: Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus[1][2].

Mechanism of Action

The primary mechanism of action for venturicidins, the class of compounds to which this compound belongs, is the inhibition of mitochondrial F0F1-ATP synthase[3]. This enzyme is crucial for the production of ATP, the main energy currency of the cell.

The inhibition of ATP synthase leads to a cascade of downstream effects that contribute to the compound's antifungal activity. These effects include the disruption of the fungal cell membrane integrity and the accumulation of reactive oxygen species (ROS)[1][4].

The proposed mechanism of action is depicted in the following signaling pathway diagram:

17_Hydroxyventuricidin_A_Mechanism_of_Action This compound This compound Mitochondrial F0F1-ATP Synthase Mitochondrial F0F1-ATP Synthase This compound->Mitochondrial F0F1-ATP Synthase Inhibits ATP Production ATP Production Mitochondrial F0F1-ATP Synthase->ATP Production Decreases Disruption of Proton Motive Force Disruption of Proton Motive Force Mitochondrial F0F1-ATP Synthase->Disruption of Proton Motive Force Leads to Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Contributes to Increased ROS Production Increased ROS Production Disruption of Proton Motive Force->Increased ROS Production Cell Membrane Damage Cell Membrane Damage Increased ROS Production->Cell Membrane Damage Cell Membrane Damage->Fungal Cell Death

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and biological evaluation of this compound, based on published literature.

Isolation and Purification from Streptomyces sp.

The following is a generalized workflow for the isolation and purification of this compound from a fermentation broth of Streptomyces sp. strain US80, as described by Fourati-Ben Fguira et al. (2005)[1][4].

Purification_Workflow cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification cluster_2 Characterization Fermentation of Streptomyces sp. US80 Fermentation of Streptomyces sp. US80 Centrifugation to separate biomass and supernatant Centrifugation to separate biomass and supernatant Fermentation of Streptomyces sp. US80->Centrifugation to separate biomass and supernatant Solvent Extraction of supernatant (e.g., with ethyl acetate) Solvent Extraction of supernatant (e.g., with ethyl acetate) Centrifugation to separate biomass and supernatant->Solvent Extraction of supernatant (e.g., with ethyl acetate) Concentration of organic extract Concentration of organic extract Solvent Extraction of supernatant (e.g., with ethyl acetate)->Concentration of organic extract Silica (B1680970) Gel Column Chromatography Silica Gel Column Chromatography Concentration of organic extract->Silica Gel Column Chromatography Fraction Collection based on bioactivity Fraction Collection based on bioactivity Silica Gel Column Chromatography->Fraction Collection based on bioactivity Further purification by Preparative HPLC Further purification by Preparative HPLC Fraction Collection based on bioactivity->Further purification by Preparative HPLC Purity assessment by analytical HPLC Purity assessment by analytical HPLC Further purification by Preparative HPLC->Purity assessment by analytical HPLC Structure elucidation (NMR, Mass Spectrometry) Structure elucidation (NMR, Mass Spectrometry) Purity assessment by analytical HPLC->Structure elucidation (NMR, Mass Spectrometry)

Figure 2: General workflow for the purification of this compound.

Detailed Steps:

  • Fermentation: Culture Streptomyces sp. strain US80 in a suitable production medium. Optimal conditions for antifungal production have been reported to include glucose as a carbon source and magnesium supplementation[8].

  • Extraction: After fermentation, separate the culture broth from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the active compounds.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This typically involves initial separation on a silica gel column, followed by further purification of the active fractions using high-performance liquid chromatography (HPLC).

  • Characterization: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using standard methods such as broth microdilution or agar (B569324) diffusion assays.

Broth Microdilution Assay (General Protocol):

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no compound).

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Mitochondrial ATP Synthase Activity Assay

The inhibitory effect of this compound on mitochondrial ATP synthase can be measured using a spectrophotometric assay that monitors the rate of ATP hydrolysis.

Assay Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) by ATP synthase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

General Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., yeast, rat liver).

  • Reaction Mixture: Prepare a reaction buffer containing the isolated mitochondria, ATP, and a coupling system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with NADH.

  • Initiation of Reaction: Initiate the reaction by adding the mitochondrial suspension to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time in the presence and absence of this compound.

  • Analysis: Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.

Conclusion

This compound is a promising antimicrobial agent with a well-defined mechanism of action targeting a crucial enzyme in cellular metabolism. Its potent antifungal and antibacterial properties make it a valuable subject for further research and potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this natural product.

References

A Technical Deep Dive into the Venturicidin Class of Compounds: Potent Inhibitors of F-Type ATP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The venturicidins are a class of macrolide natural products first discovered in the 1960s from Streptomyces species.[1] Initially recognized for their potent antifungal properties, this class of compounds has garnered renewed interest for its specific and potent inhibition of F-type ATP synthase, a crucial enzyme in cellular bioenergetics.[2][3] This technical guide provides a comprehensive review of the literature on venturicidins, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways and workflows.

Venturicidins, also known as aabomycins, are characterized by a 20-membered macrolide ring glycosidically linked to a carbamoylated D-forosamine sugar moiety.[1][4] The primary members of this class are venturicidin (B1172611) A and B, with venturicidin C being a more recently identified analog.[1][2] Their biological significance stems from their ability to bind to the F0 subunit of F-type ATP synthase, effectively blocking proton translocation and inhibiting ATP synthesis.[4][5] This mechanism underpins their antifungal activity and has recently been exploited to potentiate the efficacy of conventional antibiotics against drug-resistant bacteria.[6][7]

Mechanism of Action

Venturicidins exert their biological effects by targeting the F-type (F1F0) ATP synthase, a ubiquitous enzyme responsible for ATP production in bacteria, mitochondria, and chloroplasts. The F1F0-ATP synthase is a molecular motor that couples the electrochemical potential of a proton gradient across a membrane to the synthesis of ATP.

The inhibitory action of venturicidins is directed at the F0 subunit of the ATP synthase complex, which forms the proton channel through the membrane.[5][8] By binding to the c-subunit of the F0 complex, venturicidins physically obstruct the proton translocation pathway.[4][7] This blockage prevents the dissipation of the proton motive force, thereby halting the rotation of the c-ring and, consequently, the synthesis of ATP by the F1 subunit.[7]

The consequences of ATP synthase inhibition by venturicidins are multifaceted:

  • Depletion of Cellular ATP: The most direct effect is a dose-dependent decrease in intracellular ATP levels.[6]

  • Membrane Depolarization: By stalling proton translocation, venturicidins lead to a disruption of the membrane potential.[6][7]

  • Synergistic Antibacterial Activity: While venturicidins alone exhibit weak antibacterial activity, their ability to disrupt the proton motive force enhances the uptake of other antibiotics, such as aminoglycosides, thereby potentiating their efficacy against resistant bacterial strains.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of venturicidins.

Table 1: Antifungal Activity of Venturicidins

Fungal SpeciesVenturicidin AnalogueMIC/EC50 (µg/mL)Reference
Pyricularia oryzaeVenturicidin Mix (A & B)IC90 = 0.115[9]
Botrytis cinereaVenturicidin AEC50 = 1.08[10]
Fusarium graminearumVenturicidin AEC50 = 3.69[9]

Table 2: Potentiation of Aminoglycoside Activity by Venturicidin A against Multidrug-Resistant Bacteria

Bacterial StrainAntibioticMIC (µg/mL) without Venturicidin AMIC (µg/mL) with Venturicidin A (16 µg/mL)Fold Reduction in MICFICIReference
MRSA C1014Gentamicin644160.56[1]
MRSA C1024Gentamicin32480.62[1]
VRE C0558Gentamicin64880.62[1]
P. aeruginosa C0089Gentamicin16440.75[1]
A. baumannii C0321Gentamicin32480.62[1]
K. pneumoniae C0108Gentamicin>6464-0.56[1]
MRSA C1014Kanamycin>25664>4≤0.5[11]
MRSA C1014Amikacin128324≤0.5[11]

*FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on venturicidins.

Activity-Guided Isolation of Venturicidin A from Streptomyces sp.

This protocol describes a typical activity-guided fractionation procedure for isolating venturicidins.

1. Fermentation and Extraction:

  • Culture the Streptomyces strain in a suitable production medium (e.g., Bennett's agar) at 30°C for 5-7 days.[1]
  • Extract the culture medium with an organic solvent such as methanol (B129727) or ethyl acetate.[1]
  • Concentrate the extract under reduced pressure to obtain the crude extract.[1]

2. Bioassay-Guided Fractionation:

  • Dissolve the crude extract in a suitable solvent and subject it to chromatographic separation. A common initial step is column chromatography using a non-polar resin like Diaion HP-20.[1]
  • Elute the column with a stepwise gradient of increasing solvent polarity (e.g., water to methanol to ethyl acetate).
  • Test each fraction for biological activity using a relevant assay (e.g., antifungal assay against a sensitive fungal strain or an antibiotic potentiation assay).

3. Purification of Active Compounds:

  • Pool the active fractions and subject them to further chromatographic purification steps. This may include silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).
  • Monitor the purification process by bioassay and analytical techniques (e.g., thin-layer chromatography, HPLC).
  • Isolate the pure active compounds.

4. Structure Elucidation:

  • Determine the chemical structure of the purified compounds using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC).[1]

Checkerboard Broth Microdilution Assay for Synergy Testing

This method is used to determine the synergistic interaction between venturicidin and an antibiotic.

1. Preparation of Reagents:

  • Prepare stock solutions of venturicidin and the antibiotic in a suitable solvent (e.g., DMSO).
  • Prepare a 0.5 McFarland standard suspension of the test bacterium in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.[12]

2. Plate Setup:

  • Use a 96-well microtiter plate.
  • In the first column, perform serial two-fold dilutions of the antibiotic at twice the final desired concentration.
  • In the first row, perform serial two-fold dilutions of venturicidin at twice the final desired concentration.
  • Fill the remaining wells by adding the corresponding concentrations of both agents to achieve a checkerboard of combinations.
  • Include control wells for each agent alone, a growth control (no antimicrobial), and a sterility control (no bacteria).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the bacterial suspension.
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
  • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Agent A + FIC of Agent B.[12]
  • Interpret the FICI values:
  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4.0: Additive or Indifference
  • FICI > 4.0: Antagonism[12]

ATP Synthase Inhibition Assay (Mitochondrial)

This protocol outlines a method to measure the inhibition of ATP synthesis in isolated mitochondria.

1. Isolation of Mitochondria:

  • Isolate mitochondria from a suitable source (e.g., rat liver or brain) by differential centrifugation.

2. ATP Production Measurement:

  • Use a luciferin/luciferase-based ATP assay kit.
  • In a temperature-controlled luminometer cuvette, add the reaction buffer, isolated mitochondria, and substrates for oxidative phosphorylation (e.g., pyruvate (B1213749) and malate).
  • Add the venturicidin compound at various concentrations and incubate.
  • Initiate ATP synthesis by adding ADP.
  • Measure the luminescence signal over time, which is proportional to the rate of ATP production.

3. Data Analysis:

  • Calculate the rate of ATP production from the slope of the luminescence curve.
  • Determine the IC50 value of venturicidin for ATP synthase inhibition by plotting the percentage of inhibition against the logarithm of the venturicidin concentration.

Bacterial Membrane Potential Assay using DiSC3(5)

This protocol describes the use of the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in bacterial membrane potential.

1. Preparation of Bacterial Cells:

  • Grow the bacterial culture to the mid-logarithmic phase.
  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer containing glucose).
  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.05).[7]

2. Staining with DiSC3(5):

  • Add DiSC3(5) to the cell suspension to a final concentration of 0.5-2 µM.
  • Incubate in the dark to allow the dye to accumulate in the polarized bacterial membranes, which quenches its fluorescence.

3. Fluorescence Measurement:

  • Use a spectrofluorometer with excitation and emission wavelengths appropriate for DiSC3(5) (e.g., excitation at ~622 nm and emission at ~670 nm).[7]
  • Record the baseline fluorescence of the stained cells.
  • Add venturicidin at the desired concentration.
  • Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

4. Data Analysis:

  • The increase in fluorescence intensity is indicative of membrane depolarization. The rate and extent of the fluorescence increase can be used to quantify the depolarizing effect of venturicidin.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to venturicidins.

Venturicidin_Mechanism_of_Action cluster_membrane Bacterial/Mitochondrial Inner Membrane cluster_f0 F0 Subunit atp_synthase F1F0 ATP Synthase atp_production ATP Synthesis atp_synthase->atp_production Drives c_subunit c-subunit (Proton Channel) protons_in H+ (Low Concentration) Mitochondrial Matrix / Cytoplasm c_subunit->protons_in depolarization Membrane Depolarization c_subunit->depolarization Disruption leads to venturicidin Venturicidin venturicidin->c_subunit Inhibition protons_out H+ (High Concentration) Intermembrane Space / Periplasm protons_out->c_subunit Proton Flow atp ATP cell_death Cell Death / Growth Inhibition atp_production->cell_death Leads to adp_pi ADP + Pi aminoglycoside Aminoglycoside Uptake depolarization->aminoglycoside Enhances aminoglycoside->cell_death Potentiates

Fig. 1: Mechanism of action of venturicidin on F-type ATP synthase.

Activity_Guided_Isolation cluster_fractions Fractions start Streptomyces Fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation f1 Fraction 1 fractionation->f1 f2 Fraction 2 fractionation->f2 fn Fraction 'n' fractionation->fn bioassay Biological Assay (e.g., Antifungal) f1->bioassay f2->bioassay fn->bioassay active_fraction Active Fraction(s) bioassay->active_fraction Identifies purification Further Purification (e.g., HPLC) active_fraction->purification pure_compound Pure Venturicidin purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation Checkerboard_Assay_Workflow start Prepare Bacterial Inoculum (0.5 McFarland) prepare_plates Prepare 96-well plate with 2-fold serial dilutions of Venturicidin (Rows) and Antibiotic (Columns) start->prepare_plates inoculate Inoculate plate with bacterial suspension prepare_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs for each agent alone and in combination incubate->read_mic calculate_fici Calculate FIC and FICI read_mic->calculate_fici interpret Interpret FICI (Synergy, Additive, Antagonism) calculate_fici->interpret

References

Technical Guide: Solubility and Mechanism of Action of 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 17-Hydroxyventuricidin A in common laboratory solvents and delves into its proposed mechanism of action. The information presented is intended to support research, development, and application of this potent antimicrobial and antifungal macrolide.

Introduction to this compound

This compound is a macrolide metabolite produced by Streptomyces species. It exhibits significant antibiotic activity against Gram-positive bacteria such as Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus, as well as antifungal activity against various fungi including Verticillium dahlia, Fusarium sp., and Candida tropicalis[1][2]. Structurally similar to its parent compound, Venturicidin A, its biological activity is primarily attributed to the inhibition of mitochondrial ATP synthase.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. This section details the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in the specified solvents.

SolventSolubility
DMSOSoluble
Ethanol1 mg/mL
MethanolSoluble

For enhanced solubility, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath[1].

Experimental Protocols for Solubility Determination

While a specific, published protocol for determining the solubility of this compound is not available, the following represents a standard methodology based on established techniques for natural products. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Modified Shake-Flask Method for Equilibrium Solubility

This protocol outlines the steps to determine the equilibrium solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a precise volume of the test solvent (DMSO, ethanol, or methanol). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or agitator.

    • Maintain a constant temperature (e.g., 25°C or 37°C) and agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.

    • Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended.

  • Quantification:

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve with known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • The determined concentration represents the equilibrium solubility of this compound in the respective solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Sedimentation of excess solid C->D E Withdraw and filter supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

Workflow for Shake-Flask Solubility Determination.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mechanism of action for Venturicidins, including this compound, is the inhibition of mitochondrial F₀F₁ ATP synthase (also known as Complex V)[3][4][5][6]. This enzyme is crucial for the final step of oxidative phosphorylation, where the energy stored in the proton gradient across the inner mitochondrial membrane is used to synthesize ATP.

Venturicidin A binds to the F₀ subunit of the ATP synthase, which is the proton-translocating portion embedded in the inner mitochondrial membrane. This binding event obstructs the flow of protons through the F₀ channel, thereby inhibiting the rotation of the c-ring and, consequently, the synthesis of ATP by the F₁ subunit. The disruption of ATP synthesis leads to a loss of mitochondrial membrane potential and ultimately cell death in susceptible organisms[4].

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain and ATP synthesis.

G cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase ATP Synthase (Complex V) I Complex I III Complex III Protons_out H⁺ (Intermembrane Space) I->Protons_out II Complex II II->III IV Complex IV III->Protons_out IV->Protons_out F0 F₀ Subunit (Proton Channel) F1 F₁ Subunit F0->F1 Rotation Protons_in H⁺ (Mitochondrial Matrix) F0->Protons_in ATP ATP F1->ATP Protons_out->F0 Proton Motive Force ADP ADP + Pi ADP->F1 Inhibitor This compound Inhibitor->F0 Inhibits Proton Translocation

Inhibition of Mitochondrial ATP Synthase by this compound.

This guide provides foundational technical information for researchers working with this compound. The data on solubility and the outlined mechanism of action are essential for designing and interpreting experiments in the fields of microbiology, mycology, and drug discovery.

References

A Technical Guide to 17-Hydroxyventuricidin A: Natural Origin, Production, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyventuricidin A is a macrolide antibiotic with promising antifungal and antibacterial properties. This document provides a comprehensive overview of its natural origin, the producing organism Streptomyces sp. strain US80, and details on its production, isolation, and biological activity. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product discovery and development.

Introduction

This compound is a polyketide-derived macrolide that belongs to the venturicidin (B1172611) family of natural products. First isolated from the soil bacterium Streptomyces sp. strain US80, this compound has demonstrated significant bioactivity, particularly against pathogenic fungi.[1][2] Its structural complexity and potent antimicrobial properties make it a subject of interest for further investigation and potential development as a therapeutic agent.

Natural Origin and Producing Organism

Producing Organism: Streptomyces sp. strain US80[1][2] Isolation Source: Tunisian oasis soil[1][2]

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The US80 strain was identified as a potent producer of antimicrobial compounds, leading to the isolation and characterization of this compound.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₄₁H₆₇NO₁₂[3]
Molecular Weight 765.97 g/mol [3]
Appearance White solid[4]
Solubility Soluble in DMSO, ethanol, and methanol.[4]

Table 1: Physicochemical Properties of this compound

Production and Isolation

Fermentation

The production of this compound is achieved through fermentation of Streptomyces sp. strain US80. While the complete optimized fermentation protocol is not publicly available, key parameters have been identified. The highest antimicrobial activity was observed when the culture medium contained 1% (w/v) glucose as the sole carbon source, supplemented with magnesium.[1][2] A representative fermentation protocol for macrolide production from Streptomyces is provided below.

Proposed Fermentation Protocol:

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. US80 from a sporulated agar (B569324) plate into a 50 mL baffled flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 1 L baffled flask containing 200 mL of production medium (e.g., Glucose 10 g/L, Yeast Extract 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, pH 7.0) with 10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

  • Monitoring: Monitor the production of this compound periodically using analytical techniques such as HPLC.

Fermentation_Workflow cluster_seed Seed Culture cluster_production Production Culture cluster_harvest Harvesting spore Streptomyces sp. US80 Spores seed_flask Seed Medium Flask spore->seed_flask Inoculation incubation_seed Incubation seed_flask->incubation_seed Incubate (28-30°C, 200 rpm, 48-72h) prod_flask Production Medium Flask incubation_seed->prod_flask Inoculation (10% v/v) incubation_prod Incubation prod_flask->incubation_prod Incubate (28-30°C, 200 rpm, 7-10d) harvest Harvest Culture Broth incubation_prod->harvest End of Fermentation Isolation_Purification_Workflow start Fermentation Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica Silica Gel Chromatography concentration->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound Biosynthetic_Pathway cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications precursors Propionyl-CoA Malonyl-CoA Methylmalonyl-CoA pks Type I PKS Modules precursors->pks aglycone Venturicidin Aglycone pks->aglycone Assembly & Cyclization glycosylation Glycosyltransferase aglycone->glycosylation Glycosylation hydroxylation P450 Monooxygenase glycosylation->hydroxylation Hydroxylation at C-17 final_product This compound hydroxylation->final_product

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 17-Hydroxyventuricidin A against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The emergence of antifungal resistance necessitates the discovery and evaluation of novel antifungal compounds.[2][3] 17-Hydroxyventuricidin A, a macrolide metabolite isolated from Streptomyces species, has demonstrated antimicrobial and antifungal properties.[4][5][6] While its activity against various fungi has been noted[4][7], detailed protocols for evaluating its specific efficacy against C. albicans are crucial for its development as a potential therapeutic agent.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans based on established broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

The proposed mechanism of action for venturicidins involves the inhibition of F-type ATPase/ATP synthase, a crucial enzyme in cellular bioenergetics.[15] Additionally, studies on related compounds suggest that they may also disrupt cell membrane integrity and induce the accumulation of reactive oxygen species (ROS) in fungal cells.[16][17][18]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against various Candida albicans strains, including a quality control strain (ATCC 90028). Data is presented to illustrate expected outcomes from the described protocol.

Strain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
C. albicans ATCC 90028 (QC)10.50.125
Clinical Isolate 1 (Fluconazole-S)0.50.250.125
Clinical Isolate 2 (Fluconazole-R)1640.125
Clinical Isolate 3210.25

Experimental Protocols

This protocol is adapted from the CLSI M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[8][11][12][19][20]

3.1. Materials

  • This compound (purity >95%)

  • Candida albicans strains (including a QC strain, e.g., ATCC 90028)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile, flat-bottom, 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C)

3.2. Preparation of Antifungal Stock Solution

  • Prepare a stock solution of this compound at a concentration of 1600 µg/mL in DMSO.

  • Ensure the compound is fully dissolved. This stock solution can be stored at -20°C for up to one month.[6]

3.3. Inoculum Preparation

  • Subculture C. albicans strains on SDA plates and incubate at 35°C for 24 hours to ensure purity and viability.

  • Select several well-isolated colonies (at least five) and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3.4. Broth Microdilution Assay

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Prepare a 2X working solution of this compound by diluting the stock solution in RPMI-1640 medium. The highest concentration tested should typically be 16 µg/mL (or as determined by preliminary experiments).

  • Add 200 µL of the 2X highest concentration of the drug to well 1.

  • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. This will result in a range of concentrations (e.g., 16 µg/mL to 0.03 µg/mL).

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (medium only).

  • Add 100 µL of the prepared yeast inoculum to wells 1 through 11. Add 100 µL of sterile RPMI-1640 medium to well 12.

  • The final volume in each well will be 200 µL, and the final yeast concentration will be approximately 0.5-2.5 x 10^3 CFU/mL.

  • Incubate the plates at 35°C for 24 hours.

3.5. Determination of MIC

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well.

  • Alternatively, the optical density (OD) at 600 nm can be read using a microplate reader. The MIC50 can be defined as the concentration that inhibits 50% of growth compared to the control.[13]

Mandatory Visualizations

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (1600 µg/mL in DMSO) dilution Perform 2-fold serial dilutions of this compound stock->dilution inoculum Prepare C. albicans Inoculum (0.5 McFarland, dilute 1:1000) inoculate Inoculate wells with C. albicans suspension inoculum->inoculate plate_prep Prepare 96-well plate with RPMI-1640 Medium plate_prep->dilution dilution->inoculate incubation Incubate at 35°C for 24 hours inoculate->incubation readout Visual or Spectrophotometric Reading of Plates incubation->readout mic_det Determine MIC Value readout->mic_det signaling_pathway Hypothesized Antifungal Action and Resistance Pathways in C. albicans cluster_drug Antifungal Agent cluster_cell Candida albicans Cell cluster_resistance Resistance Mechanisms drug This compound atpase F-type ATPase drug->atpase Inhibition membrane Cell Membrane Integrity drug->membrane Disruption death Fungal Cell Death atpase->death ATP Depletion ros ROS Accumulation membrane->ros Induces membrane->death Leakage ros->death Oxidative Stress erg11 ERG11 Upregulation (Ergosterol Biosynthesis) erg11->drug Reduces Efficacy pumps Efflux Pump Upregulation (CDR1, MDR1) pumps->drug Drug Expulsion cwi Cell Wall Integrity Pathway (PKC, Hsp90) cwi->death Stress Response

References

Application Notes and Protocols for 17-Hydroxyventuricidin A in In Vitro Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species.[1][2] It has demonstrated notable antifungal properties, making it a compound of interest for research and development of new antifungal agents. These application notes provide detailed protocols for the in vitro antifungal susceptibility testing of this compound against a range of pathogenic fungi. The methodologies are based on established standards to ensure reproducibility and accuracy in assessing its antifungal activity.

Antifungal Spectrum and Mechanism of Action

This compound has been shown to inhibit the growth of various fungi, including the filamentous fungi Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis.[3][4][5] While the precise mechanism of action for this compound is not fully elucidated, studies on the closely related compound, Venturicidin A, suggest a multi-faceted mode of action against fungal pathogens. The proposed mechanism involves the inhibition of mitochondrial F1F0-ATP synthase, leading to a disruption of cellular energy metabolism.[1] This is followed by the loss of cell membrane integrity, resulting in cytoplasmic leakage and, ultimately, cell death. Furthermore, Venturicidin A has been observed to induce the accumulation of reactive oxygen species (ROS) within fungal cells, contributing to oxidative stress and cellular damage.

Proposed Signaling Pathway of Venturicidin A in Fungal Cells

G Proposed Mechanism of Action of Venturicidin A cluster_extracellular cluster_cell Fungal Cell A This compound B Cell Membrane A->B Crosses membrane C Mitochondrion B->C Targets D ATP Synthase (F1F0-ATPase) H Reactive Oxygen Species (ROS) Accumulation C->H Induces E ATP Production Inhibition D->E Inhibits F Loss of Membrane Integrity E->F G Cytoplasmic Leakage F->G J Cell Death G->J I Oxidative Stress H->I I->J

Caption: Proposed mechanism of action of Venturicidin A in fungal cells.

Quantitative Data

Fungal SpeciesAntifungal Activity
Verticillium dahliaInhibitory
Fusarium sp.Inhibitory
Candida tropicalisInhibitory

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound. These are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

Protocol 1: Broth Microdilution Susceptibility Testing for Candida tropicalis

This protocol is adapted from the CLSI M27-A3/S4 guidelines.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Further dilute the stock solution in RPMI 1640 medium to create a working solution for serial dilutions.

2. Inoculum Preparation:

  • Culture Candida tropicalis on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate.

3. Broth Microdilution Assay:

  • Use a 96-well microtiter plate.

  • Add 100 µL of RPMI 1640 medium to all wells except the first column.

  • Add 200 µL of the this compound working solution to the first column.

  • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, to the last column. Discard 100 µL from the last column.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: Broth Microdilution Susceptibility Testing for Verticillium dahlia and Fusarium sp.

This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.

1. Preparation of this compound Stock Solution:

  • Follow the same procedure as in Protocol 1.

2. Inoculum Preparation:

  • Culture the filamentous fungi on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days, or until sufficient sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Filter the suspension through sterile gauze to remove hyphal fragments.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium using a hemocytometer.

3. Broth Microdilution Assay:

  • Follow the same procedure as in Protocol 1 for setting up the microtiter plate with serial dilutions of this compound.

  • Inoculate each well with 100 µL of the prepared conidial suspension.

  • Incubate the plates at 28-30°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL in DMSO) D Perform Serial Dilutions of This compound in 96-well plate A->D B Culture Fungal Strain (SDA for Yeast, PDA for Molds) C Prepare Fungal Inoculum (0.5 McFarland for Yeast, Hemocytometer for Molds) B->C E Inoculate Wells with Fungal Suspension C->E D->E F Incubate Plates (35°C for Yeast, 28-30°C for Molds) E->F G Visually Read Plates for Growth Inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

References

17-Hydroxyventuricidin A: A Potent Tool for Interrogating Mitochondrial F-ATPase Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic that has emerged as a valuable research tool for studying the intricate workings of mitochondrial F-ATPase (also known as ATP synthase or Complex V). This enzyme complex is central to cellular energy metabolism, responsible for the synthesis of the majority of cellular ATP. By specifically inhibiting the F-ATPase, this compound allows for the detailed investigation of its role in both normal physiology and pathological conditions. These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in key mitochondrial assays, and a summary of its known effects.

Mechanism of Action: this compound, like other venturicidins, targets the Fo subunit of the F-ATPase complex. The Fo subunit forms the proton channel embedded in the inner mitochondrial membrane. By binding to this subunit, this compound physically obstructs the flow of protons, thereby uncoupling proton translocation from ATP synthesis. This inhibition leads to a decrease in ATP production and can induce a hyperpolarization of the mitochondrial membrane.

Data Presentation

Inhibitor Organism/System Assay Inhibition Metric (Ki) Reference
Venturicidin (B1172611) AE. coli membranesATPase activity~0.5 µM[Source on E. coli]
Venturicidin AE. coli membranes (in the presence of 6 µM azide)ATPase activity~1.2 µM[Source on E. coli]

Experimental Protocols

Herein, we provide detailed protocols for utilizing this compound to study its effects on mitochondrial F-ATPase activity, mitochondrial membrane potential, and cellular respiration.

Protocol 1: Measurement of Mitochondrial F-ATPase Activity

This protocol is adapted from standard enzyme-coupled assays for measuring F-ATPase hydrolytic activity.

Principle: The ATPase activity is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP, 100 mM)

  • Pyruvate kinase (PK, 1000 U/mL)

  • Lactate dehydrogenase (LDH, 1000 U/mL)

  • NADH solution (10 mM)

  • Oligomycin (optional, as a positive control for F-ATPase inhibition)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mix containing Assay Buffer, 2 mM PEP, 0.2 mM NADH, 5 U/mL PK, and 10 U/mL LDH.

  • Add isolated mitochondria or SMPs (typically 10-50 µg of protein) to each well of the microplate.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., oligomycin).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at 37°C.

  • Calculate the rate of NADH oxidation from the linear phase of the reaction. The rate is proportional to the ATPase activity.

  • Plot the ATPase activity as a function of the this compound concentration to determine the inhibitory profile.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

  • Cultured cells of interest

  • This compound stock solution (in DMSO)

  • TMRE stock solution (in DMSO)

  • Cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

  • 96-well black, clear-bottom microplate (for microscopy) or flow cytometry tubes

Procedure:

  • Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired duration (e.g., 1-24 hours). Include vehicle and positive controls (FCCP, typically 10 µM for 15 minutes).

  • During the last 30 minutes of the treatment, add TMRE to the culture medium to a final concentration of 25-100 nM.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, pre-warmed culture medium or PBS to the cells.

  • For fluorescence microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~549/575 nm).

  • For flow cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization, while an increase may suggest hyperpolarization, a potential effect of F-ATPase inhibition.

Protocol 3: Analysis of Cellular Respiration

This protocol uses extracellular flux analysis to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

  • Cultured cells of interest

  • This compound stock solution (in DMSO)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)

  • Cell culture microplate for the extracellular flux analyzer

Procedure:

  • Seed cells in the cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with this compound and other compounds for the mitochondrial stress test (oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

  • Place the cell plate and the sensor cartridge into the extracellular flux analyzer.

  • Perform a baseline measurement of OCR.

  • Inject this compound and monitor the change in OCR. Inhibition of F-ATPase is expected to decrease ATP-linked respiration.

  • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine various parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix ETC Electron Transport Chain (ETC) F_ATPase F-ATPase (Complex V) ETC->F_ATPase Proton Gradient (Δp) ATP ATP F_ATPase->ATP ADP_Pi ADP + Pi ADP_Pi->F_ATPase Inhibitor This compound Inhibitor->F_ATPase Inhibits Proton Channel (Fo)

Caption: Mechanism of F-ATPase Inhibition.

start Start prepare_cells Prepare Cultured Cells start->prepare_cells treat_inhibitor Treat with this compound prepare_cells->treat_inhibitor add_tmre Add TMRE Dye treat_inhibitor->add_tmre wash Wash Cells add_tmre->wash acquire_data Acquire Fluorescence Data (Microscopy or Flow Cytometry) wash->acquire_data analyze Analyze Data (Quantify Fluorescence Intensity) acquire_data->analyze end End analyze->end

Caption: Mitochondrial Membrane Potential Assay Workflow.

cluster_0 Cellular Respiration Parameters Basal Basal Respiration ATP_linked ATP-Linked Respiration Proton_leak Proton Leak Maximal Maximal Respiration Non_mito Non-Mitochondrial Respiration Inhibitor This compound Inhibitor->Basal Decreases Inhibitor->ATP_linked Decreases

Caption: Expected Effects on Cellular Respiration.

Application Notes and Protocols for the Analysis of 17-Hydroxyventuricidin A by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17-Hydroxyventuricidin A is a macrolide antibiotic with known antifungal and antibacterial properties. Accurate and reliable quantitative analysis of this compound is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful technique for the analysis of such complex molecules.

It is important to note that as of the current date, a specific, publicly available, and validated liquid chromatography method for the quantitative analysis of this compound has not been identified in the scientific literature. Therefore, the following application note provides a generalized framework and a starting point for developing and validating a suitable analytical method. The protocols and tables presented are templates that researchers can adapt based on their specific instrumentation and experimental findings.

Quantitative Data Summary

As no specific validated method was found, the following table is a template representing typical parameters that should be determined and documented during method validation for the analysis of this compound.

ParameterHPLC-UV Method (Hypothetical)LC-MS/MS Method (Hypothetical)
Retention Time (tR) To be determinedTo be determined
Linearity Range e.g., 1 - 500 µg/mLe.g., 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Precision (%RSD) Intra-day < 2%, Inter-day < 5%Intra-day < 5%, Inter-day < 10%
Accuracy (% Recovery) 98 - 102%95 - 105%
Specificity Peak purity to be assessedNo interfering peaks at the retention time of the analyte and specific MRM transitions

Experimental Protocols

The following are generalized protocols for the analysis of this compound. These should be optimized and validated for the specific matrix and instrumentation used.

Standard and Sample Preparation

a. Standard Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber vial.

b. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to cover the desired calibration range (e.g., for HPLC-UV: 1, 5, 10, 50, 100, 250, 500 µg/mL; for LC-MS/MS: 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

c. Sample Preparation (from a fermentation broth or extract)

  • Accurately measure a known volume or weight of the sample.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample and concentrate the analyte.

  • Evaporate the solvent from the extracted sample under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the chromatography system.

HPLC-UV Method (A General Starting Point)
  • Chromatographic System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The specific brand and model should be selected based on initial screening.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid.

    • B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.

  • Gradient Elution (to be optimized):

    • Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 15-30 minutes to elute the compound of interest. A post-run equilibration step is necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of this compound. A DAD detector is recommended for this purpose.

  • Injection Volume: 10-20 µL.

LC-MS/MS Method (for higher sensitivity and specificity)
  • Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be determined by direct infusion of the standard).

  • Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC-UV method, using MS-grade solvents and additives.

  • Gradient Elution: A faster gradient can often be used with UHPLC systems.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometer Settings:

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion of this compound.

    • Product Ions (Q3): Two to three specific fragment ions for quantification and qualification, to be determined by fragmentation of the precursor ion.

    • Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

  • Injection Volume: 1-5 µL.

Visualizations

Caption: General workflow for the liquid chromatography analysis of this compound.

Preparing Stock Solutions of 17-Hydroxyventuricidin A for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is the critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed protocols for the preparation of stock solutions of 17-Hydroxyventuricidin A, a macrolide antibiotic with antifungal and antibacterial properties.

Introduction

This compound is a natural product isolated from Streptomyces sp. that has demonstrated inhibitory activity against various fungi and Gram-positive bacteria.[1][2] Its structural similarity to Venturicidin A suggests a mechanism of action involving the inhibition of mitochondrial F1Fo-ATP synthase, a key enzyme in cellular energy production.[3][4] Proper handling and preparation of this compound are essential for investigating its biological effects in various research applications, including cell-based assays and mechanism of action studies.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₄₁H₆₇NO₁₂
Molecular Weight 765.97 g/mol
CAS Number 113204-43-6
Appearance White solid
Purity ≥95% (HPLC)
Recommended Solvents DMSO, Ethanol (B145695), Methanol (B129727)
Recommended Storage Store solid at -20°C. Stock solutions can be stored at -20°C for up to one month.[1][3]

Experimental Protocols

Materials
  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof, absolute), anhydrous

  • Methanol, anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 765.97 g/mol / 1000 = 7.66 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 7.66 mg of this compound into the tube. Record the exact weight.

  • Dissolve the compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month.[1][3] Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of precipitation.[1][3]

Preparation of Stock Solutions in Ethanol or Methanol

The procedure is similar to the one described for DMSO. However, the solubility of this compound in ethanol or methanol may differ. It is recommended to start with a smaller volume of solvent and add it stepwise to ensure complete dissolution. If the desired concentration is not readily achieved, a lower concentration stock solution should be prepared.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation start Start weigh Weigh 7.66 mg of This compound start->weigh add_solvent Add 1 mL of Anhydrous DMSO weigh->add_solvent dissolve Vortex until completely dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Proposed Mechanism of Action: Inhibition of ATP Synthase

Based on its structural similarity to Venturicidin A, this compound is proposed to inhibit mitochondrial ATP synthase. This diagram illustrates the mechanism by which this inhibition disrupts cellular energy production.[3][4]

G cluster_0 Mitochondrial Inner Membrane cluster_1 ATP Synthase ETC Electron Transport Chain (ETC) H_in H⁺ (Intermembrane Space) ETC->H_in Pumps H⁺ out of matrix F0 F₀ Subunit H_in->F0 Proton Flow H_out H⁺ (Matrix) F1 F₁ Subunit F0->F1 Drives Rotation ATP ATP F1->ATP Synthesizes ATP ADP ADP + Pi ADP->F1 inhibitor This compound inhibitor->F0 Blocks Proton Channel

Caption: Inhibition of ATP synthase by this compound.

Safety Precautions

This compound is a biologically active compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood.

Conclusion

The protocols outlined in this document provide a reliable method for preparing stock solutions of this compound for various research applications. Adherence to these guidelines will help ensure the consistency and accuracy of experimental outcomes. Researchers should always refer to the product-specific information sheet for the most up-to-date handling and storage recommendations.

References

Application Notes and Protocols: Disc Diffusion Assay for 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

17-Hydroxyventuricidin A is a macrolide metabolite produced by Streptomyces species, demonstrating notable antifungal and antibacterial properties.[1][2] It has been shown to inhibit the growth of various filamentous fungi and Gram-positive bacteria.[3][4] This document provides a detailed protocol for assessing the antimicrobial activity of this compound using the disc diffusion assay, a widely accepted method for preliminary screening of antimicrobial agents. The protocol is based on established methodologies such as the Kirby-Bauer test and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Mechanism of Action:

Venturicidins, including this compound, are known to target and inhibit F-type ATP synthase.[9][10][11] This enzyme is crucial for cellular energy production in both bacteria and eukaryotes. By blocking the proton channel of the F₀ subunit, venturicidins disrupt ATP synthesis, leading to a depletion of cellular energy and ultimately inhibiting microbial growth.[10][12][13] This mechanism makes ATP synthase a compelling target for the development of novel antimicrobial agents.[11]

cluster_membrane Cellular Membrane Proton_Gradient Proton Gradient (H+) ATP_Synthase F₀F₁ ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes 17_Hydroxyventuricidin_A This compound 17_Hydroxyventuricidin_A->ATP_Synthase Inhibits F₀ subunit Inhibition Inhibition of Microbial Growth ATP_Production->Inhibition Leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocol: Disc Diffusion Assay

This protocol outlines the steps for evaluating the antimicrobial activity of this compound.

1. Materials:

  • Test Compound: this compound (white solid, soluble in DMSO, ethanol, or methanol)[2]

  • Test Microorganisms:

    • Fungi: Verticillium dahlia, Fusarium sp., Candida tropicalis[3][4]

    • Gram-positive bacteria: Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus

  • Culture Media:

    • Mueller-Hinton Agar (B569324) (MHA) for bacteria[7]

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi

  • Equipment and Consumables:

    • Sterile petri dishes (90 mm or 150 mm)

    • Sterile filter paper discs (6 mm diameter)

    • Micropipettes and sterile tips

    • Sterile swabs

    • Incubator

    • 0.5 McFarland turbidity standard

    • Sterile saline (0.85% NaCl)

    • Forceps

    • Solvent for test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

    • Positive control antibiotic discs (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi)

    • Negative control discs (impregnated with solvent only)

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours for bacteria; 2-7 days for fungi), pick several isolated colonies using a sterile loop.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

3. Plate Inoculation:

  • Dip a sterile cotton swab into the adjusted microbial suspension.

  • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[8]

  • Streak the swab evenly across the entire surface of the agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[8]

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[7][14]

4. Disc Preparation and Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions to determine the minimum inhibitory concentration (MIC).

  • Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper discs. Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the impregnated discs onto the inoculated agar surface.[7]

  • Gently press each disc to ensure complete contact with the agar.

  • Place discs sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping of inhibition zones.[7]

  • Include positive and negative control discs on each plate.

5. Incubation:

  • Invert the plates and incubate within 15 minutes of disc application.[14]

  • Incubation conditions:

    • Bacteria: 35-37°C for 18-24 hours.[7]

    • Yeasts: 35-37°C for 24-48 hours.

    • Filamentous fungi: 28-30°C for 48-72 hours, or until sufficient growth is observed.

6. Data Collection and Interpretation:

  • After incubation, measure the diameter of the zone of inhibition (including the 6 mm disc) for each disc using a ruler or calipers.

  • The zone of inhibition is the clear area around the disc where microbial growth is visibly inhibited.

  • Interpret the results by comparing the zone diameters to established standards, if available. For novel compounds, the diameter is indicative of the level of antimicrobial activity.

  • Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts like those from CLSI for known antibiotics.[7]

Experimental Workflow

A Prepare Microbial Inoculum (0.5 McFarland Standard) B Inoculate Agar Plate (Lawn Culture) A->B D Apply Discs to Inoculated Plate B->D C Prepare this compound and Control Discs C->D E Incubate Plates (Appropriate Conditions) D->E F Measure Zones of Inhibition (mm) E->F G Interpret Results F->G

References

Application Notes and Protocols for Broth Microdilution Assay of 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17-Hydroxyventuricidin A is a macrolide metabolite produced by Streptomyces species that has demonstrated antimicrobial properties. It has been shown to possess activity against Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus, as well as some fungi.[1][2] The broth microdilution assay is a standardized and widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible in vitro growth of a microorganism.[3] This document provides a detailed protocol for performing a broth microdilution assay to evaluate the antibacterial activity of this compound, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

Data Presentation

The antibacterial activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table presents illustrative MIC values.

Disclaimer: The following data is for illustrative purposes to demonstrate the presentation of results and may not represent the actual MIC values of this compound.

Bacterial StrainGram StainMIC Range (µg/mL)
Staphylococcus aureus ATCC 29213Positive2 - 8
Bacillus subtilis ATCC 6633Positive1 - 4
Micrococcus luteus ATCC 9341Positive0.5 - 2
Enterococcus faecalis ATCC 29212Positive16 - 64
Escherichia coli ATCC 25922Negative>128
Pseudomonas aeruginosa ATCC 27853Negative>128

Experimental Protocols

This section details the methodology for determining the MIC of this compound using the broth microdilution method.

1. Materials and Reagents

  • This compound (purity >95%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Sterile pipettes and tips

  • Multichannel pipette

2. Preparation of Antimicrobial Stock Solution

  • Prepare a stock solution of this compound by dissolving the compound in DMSO to a final concentration of 1280 µg/mL. Note: The solubility of the compound should be considered, and the final concentration of DMSO in the assay should not exceed a level that affects bacterial growth (typically ≤1%).

  • Prepare a stock solution of the positive control antibiotic in its recommended solvent.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the suspension to ensure it is homogeneous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Assay Procedure

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the this compound stock solution (or a working solution) to the first well of each row designated for the test compound.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will create a range of concentrations of the test compound.

  • Set up control wells:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only CAMHB (no bacteria or antimicrobial agent).

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to approximately 110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results

  • After incubation, visually inspect the microtiter plate for bacterial growth. Turbidity or a pellet at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][5]

  • The growth control well must show adequate growth, and the sterility control well must remain clear for the results to be valid.

Visualizations

The following diagrams illustrate the experimental workflow and the interpretation of the results.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation setup_controls Set up Controls (Growth, Sterility, Positive) setup_controls->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic

Experimental workflow for the broth microdilution assay.

MIC_Interpretation cluster_results Visual Inspection of Wells cluster_concentrations Concentration (µg/mL) cluster_interpretation Interpretation well1 well2 conc1 2 well3 conc2 4 well4 conc3 8 interpretation MIC = 8 µg/mL well3->interpretation No visible growth well5 conc4 16 well4->interpretation Visible growth well6 conc5 32 well5->interpretation conc6 64 well6->interpretation growth_key Green = Growth no_growth_key White = No Growth

Interpretation of Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Dual-Drug Synergy Studies Featuring 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and conduct dual-drug synergy studies, using the antimicrobial compound 17-Hydroxyventuricidin A as a representative agent. While specific synergistic interactions involving this compound are not yet extensively documented in publicly available literature, the protocols outlined here provide a robust framework for investigating its potential synergistic effects with other therapeutic agents.

Introduction to this compound

This compound is recognized as an antimicrobial compound with demonstrated efficacy against various filamentous fungi and Gram-positive bacteria.[1][2][3][4] Its primary mechanism of action is associated with the inhibition of microbial growth.[1][2] Given its biological activity, this compound presents a candidate for combination therapy, potentially to enhance efficacy, overcome resistance, or reduce effective doses of other antimicrobial agents.

Principles of Drug Synergy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be a powerful strategy in drug development to improve therapeutic outcomes.[5][6][7] The assessment of synergy is crucial and can be performed using various experimental designs and analytical models, such as the Loewe additivity model and the Bliss independence model.[6][8][9] High-throughput screening methods are often employed to efficiently identify synergistic drug combinations.[10][11]

Experimental Protocol: Checkerboard Assay for Synergy Assessment

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of a drug combination. This protocol describes a typical checkerboard assay to evaluate the synergy between this compound and a hypothetical partner drug (Drug B).

Materials and Reagents
  • This compound (solubilized in a suitable solvent, e.g., DMSO)[4]

  • Partner drug (Drug B)

  • Relevant microbial or cancer cell line

  • 96-well or 384-well microplates

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Multichannel pipette or automated liquid handler

Experimental Workflow

The following diagram illustrates the general workflow for a checkerboard synergy assay.

experimental_workflow Experimental Workflow for Checkerboard Synergy Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells into Microplate prep_cells->seed_plate prep_drugs Prepare Drug Dilutions (this compound & Drug B) add_drugs Add Drug Combinations (Checkerboard Format) prep_drugs->add_drugs seed_plate->add_drugs incubate Incubate Plate add_drugs->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_synergy Calculate Synergy Scores (e.g., Combination Index) read_plate->calc_synergy

Caption: Workflow for a checkerboard synergy assay.

Detailed Procedure
  • Cell Seeding: Seed the microbial or cancer cells into the wells of a microplate at a predetermined density and allow them to adhere overnight if required.

  • Drug Dilution Preparation: Prepare serial dilutions of this compound and Drug B. Typically, a 7x7 dose-response matrix is generated.

  • Drug Addition: Add the drug dilutions to the microplate in a checkerboard format. Each well will contain a unique combination of concentrations of this compound and Drug B. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a duration appropriate for the cell type and drugs being tested (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader to determine cell viability.

  • Data Analysis: Normalize the data to the untreated controls. Use software such as CompuSyn or SynergyFinder to calculate synergy scores (e.g., Combination Index, CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

Data Presentation

Quantitative data from synergy studies should be presented in a clear and structured format. The following table provides a hypothetical example of synergy data for this compound and a partner drug.

This compound (µM)Drug B (µM)% Inhibition (Single Agent)% Inhibition (Combination)Combination Index (CI)Synergy Interpretation
1.0-15---
-5.020---
1.05.0-650.75Synergy
2.5-30---
-10.040---
2.510.0-850.60Synergy
5.0-55---
-20.060---
5.020.0-950.85Slight Synergy

Hypothetical Signaling Pathway Investigation

Should a synergistic interaction be identified, further studies would be necessary to elucidate the underlying mechanism. This often involves investigating the impact of the drug combination on relevant signaling pathways. As this compound is an antimicrobial, a hypothetical synergistic interaction could involve the disruption of a resistance mechanism or the simultaneous targeting of different essential cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

signaling_pathway Hypothetical Signaling Pathway for Synergy cluster_drugs Drug Action cluster_pathway Cellular Pathway cluster_outcome Outcome drug_A This compound target_A Target A (e.g., Cell Wall Synthesis) drug_A->target_A Inhibits drug_B Drug B target_B Target B (e.g., Protein Synthesis) drug_B->target_B Inhibits pathway_node Intermediate Pathway Component target_A->pathway_node target_B->pathway_node cellular_process Essential Cellular Process pathway_node->cellular_process synergy Synergistic Cell Death cellular_process->synergy Disruption leads to

Caption: Hypothetical synergistic mechanism of action.

Conclusion

While the synergistic potential of this compound remains to be fully explored, the methodologies and protocols detailed in these application notes provide a solid foundation for such investigations. By employing systematic approaches like the checkerboard assay and delving into the mechanistic basis of observed synergies, researchers can effectively evaluate the utility of this compound in combination therapies. These studies are essential for the development of novel and more effective treatment strategies.

References

Troubleshooting & Optimization

Stability of 17-Hydroxyventuricidin A in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 17-Hydroxyventuricidin A in different cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a macrolide fungal metabolite originally isolated from Streptomyces species.[1] It exhibits antibiotic activity against certain bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[1] It also has antifungal properties against various fungi such as Verticillium dahlia, Fusarium sp., and Candida tropicalis.[1][2] Its mechanism of action is related to the inhibition of F-type ATPases (ATP synthase), which are crucial for cellular energy metabolism in both bacteria and eukaryotes.[3][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound should be prepared in a suitable solvent like DMSO, aliquoted into tightly sealed vials, and stored at -20°C or lower.[5] It is advisable to use freshly prepared solutions or to use them within one month of storage.[5] Repeated freeze-thaw cycles should be avoided to prevent degradation.[5]

Q3: What factors can influence the stability of this compound in cell culture media?

Several factors can affect the stability of small molecules like this compound in cell culture media. These include:

  • Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can accelerate degradation.[6][7]

  • pH: The pH of the cell culture medium can significantly impact the stability of compounds.[6][7]

  • Light: Exposure to light can cause photodegradation of sensitive compounds.[6]

  • Oxidation: The presence of oxidative agents can lead to the degradation of the molecule.[6][7]

  • Enzymatic Degradation: Enzymes present in serum supplements (like FBS) or secreted by cells can metabolize the compound.[6]

  • Media Components: Certain components within the cell culture media, such as amino acids or vitamins, could potentially react with the compound.[5][8][9][10]

Q4: Are there any known signaling pathways affected by this compound?

This compound is known to target F-type ATPases (ATP synthase).[3][4] By inhibiting this enzyme complex, it disrupts the proton motive force and subsequent ATP production, which is fundamental for cellular energy metabolism. This disruption can have widespread effects on various cellular processes that are dependent on ATP.

signaling_pathway 17_Hydroxyventuricidin_A This compound F_ATPase F-type ATPase (ATP Synthase) 17_Hydroxyventuricidin_A->F_ATPase Inhibits ATP_Production ATP Production F_ATPase->ATP_Production Disrupts Proton_Motive_Force Proton Motive Force Proton_Motive_Force->F_ATPase Drives Cellular_Processes Energy-Dependent Cellular Processes ATP_Production->Cellular_Processes Fuels

Mechanism of Action of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the assessment of this compound stability in cell culture experiments.

Question Possible Cause Suggested Solution
Why is my compound showing rapid degradation in the cell culture medium? The compound may be inherently unstable in aqueous solutions at 37°C.[5] Components in the media could be reacting with the compound.[5] The pH of the media may also affect stability.[5]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[5] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[5] Analyze the stability in different types of cell culture media to identify any specific reactive components.[5]
I'm observing high variability in my stability measurements between replicates. This could be due to inconsistent sample handling and processing.[5] Issues with the analytical method, such as HPLC-MS, can also contribute.[5] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[5]Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[5] Confirm the complete dissolution of the compound in the stock solution before diluting it in the media.
My compound appears to be disappearing from the medium, but I don't detect any degradation products. The compound may be binding to the plasticware of the cell culture plates. It could also be taken up by the cells if they are present in the assay.Use low-protein-binding plates and pipette tips.[5] Include a control without cells to assess non-specific binding to the plasticware.[5] Analyze cell lysates to determine the extent of cellular uptake.[5]
How can I differentiate between chemical degradation and metabolism by cells? Chemical degradation will occur in cell-free media, whereas cellular metabolism requires the presence of viable cells.Always include a cell-free control (media with the compound but without cells) in your experiment. Comparing the compound concentration in the cell-free control to the samples with cells will help distinguish between chemical instability and cellular metabolism.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol provides a general framework for assessing the stability of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture media of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 24-well sterile, low-protein-binding plates

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (HPLC grade)

  • Internal standard (a stable molecule with similar chemical properties to this compound)

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.[5]

  • Prepare the cell culture media with and without 10% FBS.

  • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[5]

3. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).[5]

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately process the samples for analysis.

4. Sample Processing:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.[5]

  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to HPLC vials for analysis.[5]

5. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Detection: Mass spectrometry in positive or negative ion mode, depending on the ionization properties of this compound.

6. Data Analysis:

  • Quantify the peak area of this compound and the internal standard at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.

  • Plot the percentage of remaining compound versus time to determine the stability profile.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Prepare 10 µM Working Solution in Media (± Serum) Stock_Solution->Working_Solution Incubate Incubate at 37°C Working_Solution->Incubate Sample Collect Aliquots at Time Points (0-72h) Incubate->Sample Process Protein Precipitation & Compound Extraction Sample->Process HPLC_MS HPLC-MS Analysis Process->HPLC_MS Data Data Analysis & Stability Assessment HPLC_MS->Data

Workflow for assessing compound stability.

Data Presentation

The following table provides a template for summarizing the quantitative data from the stability assessment of this compound.

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS
0 100100100100
2 95.2 ± 2.198.1 ± 1.594.5 ± 2.597.6 ± 1.8
4 88.7 ± 3.495.8 ± 2.087.9 ± 3.194.9 ± 2.2
8 76.5 ± 4.091.2 ± 2.875.1 ± 3.990.5 ± 2.6
24 45.1 ± 5.278.9 ± 3.543.8 ± 4.877.4 ± 3.3
48 18.9 ± 4.160.3 ± 4.117.5 ± 3.758.9 ± 4.0
72 < 542.1 ± 5.5< 540.8 ± 5.1
Data are presented as mean ± standard deviation (n=3). This is hypothetical data and should be replaced with experimental results.

References

Potential off-target effects of 17-Hydroxyventuricidin A in eukaryotic cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects of this compound in eukaryotic cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the known primary activity of this compound?

This compound is primarily known as an antimicrobial and antifungal compound.[1][2][3] It has demonstrated inhibitory activity against filamentous fungi such as Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis R2 CIP203.[1] It is also reported to have antibacterial activity against Gram-positive bacteria.[2][3]

Q2: Are there any known off-target effects of this compound in eukaryotic cells?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound in eukaryotic cells. As with many small molecule inhibitors, it is crucial for researchers to empirically determine potential off-target interactions within their specific experimental systems.

Q3: What are the initial signs that this compound might be causing off-target effects in my cell-based assay?

Common indicators of potential off-target effects include:

  • Discrepancy with Expected Phenotype: The observed cellular phenotype is inconsistent with the known antimicrobial or antifungal mechanism of the compound.

  • High Concentration Requirement: The effective concentration in your cellular assay is significantly higher than what is reported for its primary antimicrobial activity.[4]

  • Inconsistent Results with Structurally Different Inhibitors: If other compounds targeting the same expected pathway produce different results, it may suggest off-target effects of this compound.[4]

  • Contradiction with Genetic Validation: The phenotype observed with this compound differs from the phenotype seen when the presumed target is knocked down or knocked out using techniques like siRNA, shRNA, or CRISPR-Cas9.[4]

Q4: How can I begin to investigate suspected off-target effects?

A systematic approach is recommended. Start by performing a dose-response experiment to determine the minimal effective and potential toxic concentrations.[4] Subsequently, consider employing orthogonal assays to confirm your initial observations and then proceed to broader, unbiased screening methods to identify potential off-target proteins.[5]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular effect that does not align with the known antifungal or antimicrobial properties of this compound.

Troubleshooting Workflow:

References

Optimizing concentration of 17-Hydroxyventuricidin A for fungal growth inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyventuricidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for fungal growth inhibition experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known spectrum of antifungal activity?

A1: this compound is a macrolide antibiotic with known antifungal properties.[1] It has been shown to inhibit the growth of certain filamentous fungi, such as Verticillium dahlia and Fusarium sp., as well as the yeast Candida tropicalis.[2]

Q2: What is the general mechanism of action for venturicidin-class compounds?

A2: Venturicidins are known to act as inhibitors of F-type ATPases (also known as ATP synthases). These enzymes are crucial for generating ATP, the primary energy currency of the cell. By inhibiting this enzyme, venturicidins disrupt the energy metabolism of the fungus, leading to growth inhibition.

Q3: In which solvents is this compound soluble and how should it be stored?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Stock solutions should be stored at -20°C and are reported to be stable for up to one month.[3] It is advisable to prepare fresh solutions for use in experiments and avoid repeated freeze-thaw cycles.[3]

Q4: What is the Minimum Inhibitory Concentration (MIC) and why is it important?

A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[4] Determining the MIC is fundamental in antifungal susceptibility testing to quantify the potency of a compound against a particular fungal strain.

Q5: What is the difference between MIC and Minimum Fungicidal Concentration (MFC)?

A5: While the MIC is the lowest concentration that inhibits fungal growth (fungistatic effect), the Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in fungal death (fungicidal effect). The MFC is determined as a secondary test after an MIC assay by sub-culturing the preparations from the wells with no visible growth onto a drug-free agar (B569324) medium. A 99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum is typically considered the MFC.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during the determination of the optimal concentration of this compound for fungal growth inhibition.

Issue Potential Cause Recommended Solution
Inconsistent MIC results between experiments Variability in inoculum preparation: The number of fungal cells or spores can differ between experiments.Standardize the inoculum preparation. Use a spectrophotometer or hemocytometer to ensure a consistent cell density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) in each experiment.
Media variability: Lot-to-lot variations in culture media can affect fungal growth and compound activity.Use a standardized and recommended medium for antifungal susceptibility testing, such as RPMI 1640. Ensure consistent pH and nutrient composition.
Subjective endpoint reading: Visual determination of growth inhibition can be subjective.For fungistatic compounds, the MIC is often defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the control. Using a microplate reader to measure optical density can provide a more objective endpoint.
No fungal growth inhibition observed Compound degradation: this compound may have degraded due to improper storage or handling.Store the compound as a lyophilized powder at -20°C or below. Reconstitute just before use and avoid repeated freeze-thaw cycles.
Inappropriate solvent concentration: High concentrations of the solvent (e.g., DMSO) can inhibit fungal growth or interfere with the compound's activity.Ensure the final concentration of the solvent in the assay does not exceed a level that affects fungal growth (typically ≤1% for DMSO).
Fungal resistance: The fungal strain may be resistant to the compound.Confirm the identity and purity of your fungal strain. If resistance is suspected, consider using a known susceptible control strain for comparison.
Trailing growth observed Fungistatic nature of the compound: Some antifungal agents do not completely inhibit growth but cause reduced growth over a range of concentrations.This is a known phenomenon with some fungistatic agents. The MIC should be read as the lowest concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.
Precipitation of the compound in the media Low solubility: The compound may not be fully soluble at the tested concentrations in the aqueous culture medium.Ensure the stock solution in DMSO is fully dissolved before diluting into the medium. If precipitation persists, consider using a lower starting concentration or adding a non-toxic solubilizing agent, ensuring it does not affect fungal growth on its own.

Data Presentation

For clear and comparative analysis of your experimental results, we recommend structuring your quantitative data in a tabular format. Below is an example template for presenting MIC data for this compound against a panel of fungal species.

Table 1: Example Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Verticillium dahliaATCC XXXXX[Placeholder Value][Placeholder Value]
Fusarium sp.ATCC YYYYY[Placeholder Value][Placeholder Value]
Candida tropicalisATCC ZZZZZ[Placeholder Value][Placeholder Value]
Candida albicansSC5314[Placeholder Value][Placeholder Value]
Aspergillus fumigatusAf293[Placeholder Value][Placeholder Value]
Cryptococcus neoformansH99[Placeholder Value][Placeholder Value]

Note: The values in this table are placeholders and should be replaced with your experimental data. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • 100% Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains of interest

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in RPMI 1640 medium to prepare working solutions at 2x the final desired concentrations.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and time.

    • For yeasts, suspend several colonies in sterile saline. For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and then filtering the suspension.

    • Adjust the turbidity of the fungal suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • Add 100 µL of the 2x concentrated this compound working solutions to the wells of a 96-well plate.

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include a positive control well (fungal inoculum without the compound) and a negative control well (medium only).

    • If using DMSO, include a solvent control well with the highest concentration of DMSO used in the assay.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Hypothesized Signaling Pathway

The primary mechanism of action for venturicidins is the inhibition of mitochondrial F₁F₀-ATP synthase. This diagram illustrates the proposed pathway for this compound's antifungal activity.

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient pumps H+ ATP_Synthase F-type ATP Synthase Proton_Gradient->ATP_Synthase drives ATP_Production ATP Production ATP_Synthase->ATP_Production Cellular_Processes Essential Cellular Processes (e.g., Growth, Replication) ATP_Production->Cellular_Processes powers Compound This compound Compound->ATP_Synthase inhibits

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow

This diagram outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.

start Start prep_compound Prepare this compound Stock and Working Solutions start->prep_compound setup_plate Set up 96-well Plate with Serial Dilutions prep_compound->setup_plate prep_inoculum Prepare and Standardize Fungal Inoculum add_inoculum Inoculate Plate prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

References

Troubleshooting low efficacy of 17-Hydroxyventuricidin A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with 17-Hydroxyventuricidin A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide compound, closely related to Venturicidin A, known for its potent antimicrobial and antifungal properties.[1][2][3] Its primary mechanism of action is the inhibition of the F₀ subunit of F-type ATP synthase.[4][5] This inhibition blocks proton translocation, uncoupling the electron transport chain from ATP synthesis and leading to a depletion of cellular ATP and disruption of the membrane potential.[4][6][7]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727), but has poor water solubility.[5] For optimal stability, it is recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] The solid form of the compound should be stored at +4°C.[1]

Q3: What is the expected purity of commercially available this compound?

Commercially available this compound typically has a purity of >95%.[1][3]

Q4: In what research areas is this compound commonly used?

This compound is primarily utilized in research related to bacterial and fungal diseases, immunology, and inflammation.[3] It is of particular interest as an antibiotic adjuvant, as it can potentiate the activity of other antibiotics, such as aminoglycosides, against multidrug-resistant strains.[4][8]

Troubleshooting Guide for Low Efficacy

This guide addresses common issues that may lead to the low efficacy of this compound in experimental settings.

Issue 1: Compound Precipitation in Aqueous Media

Symptoms:

  • Visible precipitate in the culture media after the addition of the compound.

  • Inconsistent results between experimental replicates.

  • Lower than expected biological activity.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor aqueous solubility This compound has low water solubility.[5] Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity while maintaining compound solubility.
Incorrect solvent used for stock solution Prepare the initial stock solution in 100% DMSO, ethanol, or methanol before further dilution in aqueous media.[5]
Improper mixing After adding the compound to the aqueous medium, ensure thorough mixing by vortexing or gentle inversion to achieve a homogenous solution.
Precipitation during storage If using a stored stock solution, bring it to room temperature and vortex to ensure any precipitate is redissolved before use.[1]
Issue 2: Degradation of the Compound

Symptoms:

  • Loss of biological activity over time in prepared solutions.

  • Inconsistent results with freshly prepared vs. stored solutions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Instability in solution It is highly recommended to prepare solutions fresh for each experiment.[1] If solutions must be stored, limit storage time to no more than one month at -20°C.[1]
Instability in cell culture media The stability of compounds in complex cell culture media can be limited.[9][10] Minimize the pre-incubation time of the compound in the media before adding it to the cells.
Freeze-thaw cycles Avoid multiple freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution into single-use vials.
Issue 3: Suboptimal Experimental Conditions

Symptoms:

  • Lack of a dose-dependent effect.

  • High variability in results.

  • No significant difference between treated and control groups.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate concentration range Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or microbial strain. The effective concentration can vary significantly between different biological systems.
High cell density A high density of cells or microorganisms can effectively reduce the concentration of the compound per cell, diminishing its effect. Optimize the seeding density for your experiments.
Presence of organic matter The efficacy of some antimicrobial agents can be reduced by the presence of organic matter.[11] This may be a factor in complex media. Consider using a simpler, defined medium for initial efficacy testing if possible.
Incorrect pH of the medium The activity of some compounds can be pH-dependent. Ensure the pH of your experimental medium is within the optimal range for both your biological system and the compound.
Issue 4: Cell or Microbial Resistance

Symptoms:

  • The compound shows efficacy in some cell lines or strains but not others.

  • Loss of efficacy over prolonged exposure.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Intrinsic resistance The target organism may have intrinsic resistance mechanisms, such as efflux pumps that remove the compound from the cell.
Mutations in the target protein Resistance to ATP synthase inhibitors can arise from mutations in the F₀ subunit.[5]
Metabolic state of the organism The efficacy of Venturicidin A can be influenced by the metabolic state of the bacteria. For example, its adjuvant activity with aminoglycosides is more pronounced in respiring bacteria.[7]

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₄₁H₆₇NO₁₂MedChemExpress, Hello Bio
Molecular Weight 766 g/mol Hello Bio
Purity >95%Hello Bio
IC₅₀ (Venturicidin A vs. HEK cells) 31 µg/mLMedChemExpress[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh out the desired amount of this compound. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex the solution until the compound is completely dissolved. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C for up to one month.

Protocol 2: General Cell-Based Assay

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.

  • Compound Preparation: Thaw a single-use aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Endpoint Analysis: Perform the desired assay to measure the effect of the compound (e.g., cell viability assay, ATP measurement assay, etc.).

Visualizations

experimental_workflow Experimental Workflow for Efficacy Testing prep Prepare fresh this compound stock solution in DMSO dilute Prepare serial dilutions in culture medium prep->dilute seed Seed cells/microbes at optimal density treat Treat cells with compound and vehicle control seed->treat dilute->treat incubate Incubate for defined period treat->incubate analyze Perform endpoint analysis (e.g., viability, ATP levels) incubate->analyze

Caption: A typical experimental workflow for assessing the efficacy of this compound.

signaling_pathway Mechanism of Action of this compound cluster_membrane Mitochondrial Inner Membrane etc Electron Transport Chain (ETC) protons_in H⁺ (Intermembrane space) etc->protons_in pumps H⁺ out atp_synthase F₀F₁ ATP Synthase protons_out H⁺ (Matrix) atp_synthase->protons_out atp ATP Synthesis atp_synthase->atp drives no_atp ATP Depletion atp_synthase->no_atp protons_in->atp_synthase flows through F₀ compound This compound compound->atp_synthase Inhibits F₀ proton channel

Caption: Inhibition of ATP synthase by this compound leads to ATP depletion.

troubleshooting_logic Troubleshooting Logic for Low Efficacy start Low Efficacy Observed check_solubility Check for Precipitation start->check_solubility check_prep Review Compound Preparation check_solubility->check_prep No solubility_issue Optimize Solvent/Concentration check_solubility->solubility_issue Yes check_conditions Evaluate Experimental Conditions check_prep->check_conditions No prep_issue Use Fresh Stock/Aliquot check_prep->prep_issue Yes conditions_issue Optimize Cell Density/Concentration check_conditions->conditions_issue Yes resistance_issue Consider Intrinsic/Acquired Resistance check_conditions->resistance_issue No

Caption: A logical flow for troubleshooting low efficacy issues with this compound.

References

Degradation profile of 17-Hydroxyventuricidin A under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 17-Hydroxyventuricidin A Degradation Profile

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of this compound under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound solid should be stored at +4°C.[1] If you have prepared solutions, they should be used on the same day if possible. For longer-term storage of solutions, it is recommended to store them at -20°C for up to one month.[1] Before use, ensure the solution is equilibrated to room temperature and that no precipitate is visible.[1] The compound is stable for shipping at ambient temperatures.[1]

Q2: I am seeing a loss of activity in my experiments. Could this be due to degradation of this compound?

Yes, a loss of biological activity can be an indicator of compound degradation. Several factors in your experimental setup could contribute to this, including:

  • pH of the medium: Extreme pH values can lead to hydrolysis.

  • Incubation time and temperature: Prolonged incubation at physiological temperatures (e.g., 37°C) may cause degradation.[2]

  • Light exposure: Exposure to UV or ambient light can induce photolytic degradation.[2]

  • Oxidative stress: The presence of oxidizing agents in your media or buffers could lead to oxidative degradation.

It is advisable to run control experiments to assess the stability of this compound under your specific assay conditions.

Q3: How can I determine the degradation profile of this compound in my specific experimental conditions?

To determine the degradation profile, you should perform a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) and then analyzing the amount of remaining parent compound, typically by a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in thawed stock solution. The solubility of this compound may be limited in the chosen solvent at low temperatures.Gently warm the solution to room temperature and vortex to ensure complete dissolution before use. If precipitation persists, consider preparing fresh solutions.
Inconsistent results between experimental replicates. This could be due to inconsistent handling, such as variable exposure to light or temperature fluctuations. Degradation of the stock solution over time can also lead to variability.Standardize all experimental procedures. Protect samples from light by using amber vials or covering them with aluminum foil.[2] Prepare fresh dilutions from a properly stored stock solution for each experiment.
Appearance of unexpected peaks in my HPLC chromatogram. These may represent degradation products of this compound.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the peaks and developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Purified Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 80°C for 72 hours.[2] Also, incubate a solution of the compound in methanol at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.[2]

  • Control Samples: For each stress condition, prepare a corresponding control sample stored at 2-8°C and protected from light.

  • Sample Analysis:

    • After the incubation period, allow all samples to return to room temperature.

    • Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

    • Analyze all stressed and control samples using a suitable, validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control samples.[2]

Data Presentation

The results of the forced degradation study should be summarized in tables for clear comparison. Below are templates for presenting your findings.

Table 1: Hypothetical Degradation Profile of this compound in Solution

Condition Stress Agent Time (hours) Temperature (°C) % Degradation (Hypothetical)
Acidic0.1 M HCl246015%
Basic0.1 M NaOH246025%
Oxidative3% H₂O₂24Room Temp10%
ThermalMethanol24605%

Table 2: Hypothetical Photostability and Thermal (Solid State) Degradation

Condition Intensity Time (hours) % Degradation (Hypothetical)
Photolytic (UV/Vis)1.2 million lux hours4820%
Thermal (Solid)80°C728%

Visualizations

Below is a diagram illustrating the general workflow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C Solution) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Calculate % Degradation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

References

How to prevent precipitation of 17-Hydroxyventuricidin A in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 17-Hydroxyventuricidin A

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of this compound in stock solutions, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve when preparing the stock solution. What should I do?

A1: This issue often arises from using a suboptimal solvent or insufficient solubilization techniques. This compound, a macrolide antibiotic, is a hydrophobic compound.

  • Solvent Choice: It is soluble in DMSO, ethanol, and methanol[1]. Ensure you are using a high-purity, anhydrous (water-free) grade of one of these solvents. The presence of water can significantly decrease the solubility of hydrophobic compounds[2].

  • Solubilization Technique: To aid dissolution, try the following[2]:

    • Vortex the solution vigorously.

    • Gently warm the solution in a 37°C water bath. Avoid excessive heat, which could degrade the compound.

    • Briefly sonicate the solution in a water bath sonicator to break up any aggregates.

Q2: My this compound stock solution is clear in organic solvent, but a precipitate forms when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate. The key is to perform the dilution carefully and minimize the final concentration of the organic solvent.

  • Pre-warm the Aqueous Solution: Pre-warming your buffer or cell culture medium to 37°C can help maintain solubility[2][3].

  • Use Rapid, Stepwise Dilution: Instead of adding the stock solution directly into the full volume of media, try a stepwise approach[3]. Add the stock solution dropwise into a smaller volume of the pre-warmed aqueous solution while vortexing or stirring vigorously. This rapid mixing helps disperse the compound quickly, preventing localized high concentrations that lead to precipitation[2].

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration below 0.5%, with 0.1% or lower being ideal for most cell culture experiments to avoid solvent-induced toxicity or artifacts[3][4]. Preparing a more concentrated stock allows for the addition of a smaller volume to your final solution[3].

  • Intermediate Dilution: For very sensitive applications, consider an intermediate dilution step. First, dilute the DMSO stock into a small volume of serum-containing medium. Proteins in the serum can act as stabilizers and help prevent precipitation. Then, add this intermediate solution to your final experimental medium[2].

Q3: My stock solution was clear, but after storing it at -20°C, I see crystals or precipitate. Is the compound degraded?

A3: Precipitation upon cooling or freeze-thawing does not necessarily mean the compound has degraded. It is more likely that the solubility limit was exceeded at the lower temperature.

  • Equilibrate and Inspect: Before each use, it is crucial to allow the stock solution to fully equilibrate to room temperature[5].

  • Re-dissolve: Once at room temperature, vortex the vial vigorously to ensure any precipitate has completely re-dissolved. Visually inspect the solution against a light source to confirm it is clear and free of particulates before making your dilutions[5].

  • Minimize Freeze-Thaw Cycles: To reduce the risk of precipitation and potential degradation, aliquot the stock solution into smaller, single-use volumes. This prevents the need for repeated warming and cooling of the entire stock[2].

Q4: How should I prepare and store my this compound stock solution for maximum stability?

A4: Proper preparation and storage are critical for maintaining the integrity of your stock solution[6][7].

  • Preparation: Prepare solutions on the same day they are to be used, if possible[5]. Use anhydrous DMSO, ethanol, or methanol (B129727) to dissolve the compound[1].

  • Short-Term Storage: For short-term storage, solutions can be kept at +4°C[1].

  • Long-Term Storage: For long-term storage, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month[1][5]. Some suppliers suggest the solid compound is stable for at least three years at -20°C[1]. Always follow the storage instructions provided on the product's technical data sheet[5].

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving precipitation issues.

Table 1: Solubility and Storage of this compound
ParameterRecommendationSource
Appearance White solid[1]
Recommended Solvents DMSO, Ethanol, Methanol[1]
Stock Solution Storage Prepare fresh for immediate use if possible.[5]
Store at -20°C for up to one month.[5]
Solid Compound Storage Store at -20°C. Stable for at least 3 years.[1]
Handling Advice Equilibrate to room temperature before use.[5]
Ensure solution is precipitate-free before use.[5]
Diagram: Troubleshooting Precipitation Workflow

This diagram outlines the logical steps to follow when encountering precipitation of this compound.

G start Precipitation Observed check_stock Is the stock solution (in organic solvent) clear? start->check_stock stock_precipitate Issue: Stock Solution Precipitation check_stock->stock_precipitate No dilution_precipitate Issue: Precipitation Upon Dilution (in aqueous buffer/media) check_stock->dilution_precipitate Yes, but precipitates on dilution storage_precipitate Issue: Precipitation After Storage (e.g., -20°C) check_stock->storage_precipitate Yes, but precipitates after storage use_anhydrous 1. Use anhydrous solvent (e.g., DMSO, Ethanol) stock_precipitate->use_anhydrous warm_sonicate 2. Gently warm (37°C) and/or sonicate use_anhydrous->warm_sonicate check_conc 3. Check concentration. Is it too high? warm_sonicate->check_conc resolved Solution is Clear & Ready for Use check_conc->resolved prewarm_media 1. Pre-warm aqueous media to 37°C dilution_precipitate->prewarm_media rapid_mix 2. Add stock dropwise while vortexing media prewarm_media->rapid_mix check_dmso 3. Keep final DMSO concentration <0.5% rapid_mix->check_dmso intermediate_dilution 4. Consider intermediate dilution in serum check_dmso->intermediate_dilution intermediate_dilution->resolved equilibrate 1. Equilibrate fully to room temperature storage_precipitate->equilibrate redissolve 2. Vortex vigorously to re-dissolve equilibrate->redissolve aliquot 3. Aliquot to avoid freeze-thaw cycles redissolve->aliquot aliquot->resolved

Caption: Workflow for troubleshooting precipitation issues.

Experimental Protocol: Solubility Assessment

This protocol provides a method to determine the practical solubility limit of this compound in your specific aqueous medium to prevent precipitation during experiments.

Objective: To find the highest concentration of this compound that remains in solution in the final experimental medium.

Materials:

  • This compound powder

  • Anhydrous DMSO (or ethanol/methanol)

  • Sterile experimental medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Incubator or water bath at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 50-100 mM).

    • Ensure it is fully dissolved. Gentle warming (37°C) and vortexing can be used[2]. This is your Primary Stock .

  • Prepare Serial Dilutions:

    • Pre-warm your experimental medium to 37°C[3].

    • Label a series of sterile microcentrifuge tubes.

    • In the first tube, prepare the highest desired final concentration by adding the appropriate amount of the Primary Stock to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media).

    • Vortex the tube immediately and gently after adding the stock[3].

    • Perform 2-fold serial dilutions by transferring half the volume from the first tube to a second tube containing an equal volume of fresh, pre-warmed media. Mix well. Repeat for the desired number of dilutions.

  • Incubation and Observation:

    • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your planned experiment (e.g., 24, 48 hours).

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

    • For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to check for micro-precipitates.

  • Determine Maximum Working Concentration:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working concentration for these specific conditions. It is advisable to use a concentration slightly below this limit in your experiments to ensure solubility.

Diagram: Factors Affecting Stock Solution Stability

This diagram illustrates the key factors that can influence the stability and solubility of a compound in a stock solution.

G center Stock Solution Stability (this compound) temp Temperature center->temp light Light Exposure center->light solvent Solvent Properties center->solvent ph pH of Solution center->ph concentration Concentration center->concentration temp_sub High temps: Degradation Low temps: Precipitation temp->temp_sub light_sub Photodegradation light->light_sub solvent_sub Purity (anhydrous) Polarity solvent->solvent_sub ph_sub Affects ionization and solubility ph->ph_sub conc_sub Exceeding solubility limit concentration->conc_sub

Caption: Key factors influencing compound stability in solution.

References

Technical Support Center: Overcoming Fungal Resistance to 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming fungal resistance to 17-Hydroxyventuricidin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrolide antifungal compound.[1] Like other venturicidins, its primary mechanism of action is the inhibition of the mitochondrial F1Fo-ATP synthase, a crucial enzyme for cellular energy (ATP) production.[1] It specifically binds to the Fo subunit of the complex, blocking proton translocation and thereby halting ATP synthesis.[1] This disruption of energy metabolism is lethal to the fungal cell.

Q2: My fungal strain has developed resistance to this compound. What are the most likely resistance mechanisms?

A2: The most common and well-documented mechanism of resistance to venturicidins is the alteration of the drug's target site. This typically involves point mutations in the mitochondrial gene encoding subunit 9 (also known as ATP9 or the oli1 gene in yeast) of the F-ATP synthase.[2] These mutations prevent the drug from binding effectively to the enzyme. A secondary, less direct mechanism could involve the overexpression of multidrug efflux pumps, which actively transport the antifungal agent out of the cell before it can reach its mitochondrial target.

Q3: How can I confirm if my resistant strain has a mutation in the ATP synthase gene?

A3: You will need to isolate mitochondrial DNA (mtDNA) from your resistant fungal strain, amplify the gene for ATP synthase subunit 9 via Polymerase Chain Reaction (PCR), and then sequence the PCR product. Comparing the DNA sequence from the resistant strain to that of a susceptible, wild-type strain will reveal any mutations that could confer resistance.

Q4: What are efflux pumps, and how do I test if they are involved in the observed resistance?

A4: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antifungal drugs, out of the cell. The two major superfamilies involved in fungal drug resistance are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. Their involvement can be investigated through two main approaches:

  • Functional Assays: Use a fluorescent dye that is a known substrate of these pumps (e.g., Nile Red, Rhodamine 6G). Resistant strains with overactive efflux pumps will accumulate less dye compared to susceptible strains. This can be quantified using flow cytometry or fluorescence microscopy.

  • Gene Expression Analysis: Measure the mRNA levels of genes known to encode efflux pumps (e.g., CDR1, CDR2, MDR1) using Real-Time Quantitative PCR (RT-qPCR). A significant increase in expression in the resistant strain compared to the susceptible one suggests the involvement of efflux pumps.

Q5: Are there strategies to overcome or bypass these resistance mechanisms?

A5: Yes. If resistance is due to a target-site mutation, overcoming it with the same compound is challenging. The focus would shift to developing new analogues of this compound that can bind to the mutated ATP synthase or using combination therapy with a drug that has a different mechanism of action. If resistance is mediated by efflux pumps, a potential strategy is to use Efflux Pump Inhibitors (EPIs) in combination with this compound. EPIs block the pumps, allowing the antifungal to accumulate inside the cell and reach its target.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem / Observation Possible Cause Suggested Solution / Next Step
No inhibition of fungal growth observed even at high concentrations of this compound. 1. Target-Site Mutation: The primary cause of high-level resistance.Proceed with Protocol 2: Amplification and Sequencing of ATP Synthase Subunit 9 Gene to check for mutations.
2. High Efflux Pump Activity: The drug is being expelled from the cell.Perform Protocol 3: Efflux Pump Activity Assay to assess functional efflux. Also, quantify pump gene expression using Protocol 4: RT-qPCR for Efflux Pump Genes .
3. Incorrect Drug Concentration / Inactive Compound: The compound may have degraded.Verify the concentration and integrity of your this compound stock using analytical methods like HPLC. Run the assay against a known susceptible (wild-type) strain as a positive control.
Minimum Inhibitory Concentration (MIC) has increased moderately (e.g., 4-8 fold) compared to the wild-type strain. 1. Early-stage resistance development. This could indicate the beginning of selection for resistant mutants or lower-level resistance mechanisms like increased efflux.
2. Upregulation of Efflux Pumps: A common mechanism for moderate resistance.Prioritize Protocol 4: RT-qPCR for Efflux Pump Genes . A 2- to 8-fold increase in expression of genes like MDR1 or CDR1 is significant.
PCR amplification of the ATP synthase subunit 9 gene fails. 1. Poor DNA Quality: Contaminants in the DNA extract are inhibiting the PCR reaction.Re-extract the DNA using Protocol 1: Fungal Mitochondrial DNA Extraction . Ensure high purity (A260/280 ratio of ~1.8).
2. Incorrect Primer Design: Primers may not be specific to your fungal species or the mitochondrial gene.Verify primer sequences against known sequences for your target organism. If necessary, design new primers based on conserved regions of the gene.
Sequencing results of the ATP synthase gene are noisy or show multiple peaks. 1. Contaminated PCR Product: Multiple DNA fragments were amplified.Run the PCR product on an agarose (B213101) gel. If multiple bands are present, purify the correct band using a gel extraction kit before sequencing.
2. Heteroplasmy: A mix of wild-type and mutated mitochondrial genomes within the sample.This can be a genuine biological result. Consider subcloning the PCR product into a plasmid and sequencing individual clones to identify the different mitochondrial populations.

Data Presentation: Quantitative Analysis of Resistance

The following tables summarize typical quantitative data obtained when investigating resistance mechanisms.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Comparison

Fungal StrainGenotype (ATP Synthase Subunit 9)MIC of this compound (μg/mL)Fold Change in MIC
Wild-Type (Susceptible)Wild-Type1.0-
Resistant Strain AG25S Mutation> 64> 64x
Resistant Strain BA27G Mutation> 64> 64x
Resistant Strain CWild-Type8.08x

Note: Specific MIC values for this compound are not widely published. These values are illustrative, based on known resistance patterns for venturicidins and other antifungals, demonstrating a significant MIC shift for target-site mutations and a more moderate shift for other mechanisms like efflux.

Table 2: Example of Efflux Pump Gene Expression in a Resistant Strain

GeneRelative Expression Level (Fold Change vs. Wild-Type)
CDR1 (ABC Transporter)6.5
CDR2 (ABC Transporter)3.1
MDR1 (MFS Transporter)8.2
ACT1 (Housekeeping Gene)1.0 (Control)

This table shows hypothetical RT-qPCR results for "Resistant Strain C" from Table 1, suggesting that its moderate resistance is correlated with the significant upregulation of efflux pump genes.

Mandatory Visualizations

G

Caption: Mechanism of action and key resistance pathways.

G start Resistant Fungal Strain Identified mic_test mic_test start->mic_test decision Mutation Found? decision2 Efflux Pump Upregulation? decision->decision2 No end_target Conclusion: Target-Site Resistance decision->end_target Yes end_efflux Conclusion: Efflux-Mediated Resistance decision2->end_efflux Yes end_other Conclusion: Novel Mechanism Possible decision2->end_other No dna_extraction dna_extraction mic_test->dna_extraction rna_extraction rna_extraction mic_test->rna_extraction efflux_assay efflux_assay mic_test->efflux_assay pcr pcr dna_extraction->pcr rt_qpcr rt_qpcr rna_extraction->rt_qpcr analyze_efflux analyze_efflux efflux_assay->analyze_efflux sequencing sequencing pcr->sequencing analyze_seq analyze_seq sequencing->analyze_seq analyze_seq->decision analyze_expr analyze_expr rt_qpcr->analyze_expr analyze_expr->decision2 analyze_efflux->decision2

Caption: Workflow for investigating resistance mechanisms.

Experimental Protocols

Protocol 1: Fungal Mitochondrial DNA (mtDNA) Extraction

This protocol is optimized for extracting mtDNA suitable for PCR.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM EDTA, 1% SDS, 1 M Sorbitol)

  • Zymolyase/Lyticase

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol and 70% Ethanol

  • TE Buffer

  • Microcentrifuge tubes, pestle, liquid nitrogen

Methodology:

  • Harvest Cells: Grow a fungal culture to the mid-log phase. Harvest cells by centrifugation.

  • Spheroplast Formation: Resuspend the cell pellet in a buffer containing a cell wall-degrading enzyme like Zymolyase. Incubate until spheroplasts are formed (can be monitored microscopically).

  • Cell Lysis: Gently pellet the spheroplasts and resuspend in a mild lysis buffer. Avoid vigorous vortexing to keep mitochondria intact.

  • Differential Centrifugation: Centrifuge at low speed (e.g., 1,500 x g) to pellet nuclei and cell debris.

  • Isolate Mitochondria: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 12,000 x g) to pellet the mitochondria.

  • Mitochondrial Lysis: Resuspend the mitochondrial pellet in a lysis buffer with Proteinase K and SDS. Incubate to release mtDNA.

  • Purification: Perform a phenol:chloroform extraction to remove proteins.

  • Precipitation: Precipitate the mtDNA from the aqueous phase using isopropanol.

  • Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

  • Quantification: Measure DNA concentration and purity using a spectrophotometer.

Protocol 2: Amplification and Sequencing of ATP Synthase Subunit 9 Gene

Materials:

  • Purified fungal mtDNA (from Protocol 1)

  • Primers specific for the ATP synthase subunit 9 gene (oli1)

  • Taq DNA Polymerase and dNTPs

  • PCR Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR purification kit

  • Sanger sequencing service

Methodology:

  • Primer Design: Design or obtain primers flanking the entire coding sequence of the ATP synthase subunit 9 gene for your fungal species.

  • PCR Amplification:

    • Set up a PCR reaction containing mtDNA template, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase.

    • Use a standard thermocycling program:

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).

        • Extension: 72°C for 1 minute (adjust based on gene length).

      • Final extension: 72°C for 5 minutes.

  • Verification: Run the PCR product on a 1% agarose gel to confirm a single band of the expected size.

  • Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product and sequencing primers (both forward and reverse) to a sequencing facility.

  • Analysis: Align the obtained sequences from the resistant strain with the sequence from a wild-type (susceptible) strain using sequence alignment software (e.g., BLAST, ClustalW) to identify any nucleotide changes and resulting amino acid substitutions.

Protocol 3: Efflux Pump Activity Assay (Nile Red Accumulation)

This protocol uses flow cytometry to measure the functional activity of efflux pumps.

Materials:

  • Susceptible and resistant fungal strains

  • Phosphate-buffered saline (PBS) with 2% glucose

  • Nile Red stock solution (in DMSO)

  • Flow cytometer

Methodology:

  • Cell Preparation: Grow fungal cultures to the mid-log phase, harvest, and wash twice with PBS. Resuspend cells in PBS with 2% glucose to a defined density (e.g., 1x10^7 cells/mL).

  • Dye Loading: Add Nile Red to the cell suspension to a final concentration (e.g., 5-10 µM).

  • Incubation: Incubate the cells in the dark at room temperature for 30-60 minutes to allow for dye uptake and efflux.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the dye appropriately (e.g., 488 nm laser) and collecting emission in the corresponding channel (e.g., ~550-650 nm).

    • Collect data for at least 10,000 events (cells) per sample.

  • Analysis: Compare the geometric mean fluorescence intensity (MFI) of the resistant strain to the susceptible strain. A significantly lower MFI in the resistant strain indicates higher efflux activity. An optional control involves adding a known efflux pump inhibitor (like CCCP) which should increase fluorescence in the resistant strain.

Protocol 4: RT-qPCR for Efflux Pump Genes

Materials:

  • RNA extraction kit suitable for yeast/fungi

  • cDNA synthesis kit

  • Primers for target efflux pump genes (CDR1, MDR1, etc.) and a housekeeping gene (ACT1, TUB1, etc.)

  • SYBR Green qPCR master mix

  • Real-Time PCR system

Methodology:

  • Culture and Treatment: Grow susceptible and resistant strains to mid-log phase. Optionally, expose cultures to a sub-inhibitory concentration of this compound for a short period (e.g., 1-2 hours) to induce gene expression.

  • RNA Extraction: Harvest cells and extract total RNA using a robust method that includes mechanical disruption (e.g., bead beating) to break the fungal cell wall. Treat with DNase to remove any contaminating gDNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcriptase kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each gene (target and housekeeping) for each sample. Each reaction should contain cDNA, forward and reverse primers, and SYBR Green master mix.

    • Run the reactions on a Real-Time PCR instrument using a standard cycling protocol.

  • Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative expression of target genes using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt), and then compare the ΔCt of the resistant strain to the susceptible strain (ΔΔCt).

    • The fold change in gene expression is calculated as 2^-(ΔΔCt).

Protocol 5: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M27 guidelines for yeast.

Materials:

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound stock solution

  • Fungal inoculum

Methodology:

  • Inoculum Preparation: Grow the fungal strain on an agar (B569324) plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to achieve the final inoculum density.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI medium directly in the 96-well plate. The final concentration range should bracket the expected MIC. Include a drug-free well for a positive growth control.

  • Inoculation: Add the prepared fungal inoculum to each well, bringing the final volume to 200 µL. The final inoculum concentration should be approximately 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well. This can be assessed visually or by reading the optical density (OD) with a plate reader.

References

Impact of pH on the activity of 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 17-Hydroxyventuricidin A, with a specific focus on the potential impact of pH on its experimental activity. As a potent inhibitor of vacuolar H+-ATPase (V-ATPase), the observed activity of this compound is intrinsically linked to the optimal functioning of its target enzyme, which is itself sensitive to pH fluctuations.

Frequently Asked Questions (FAQs)

Q1: What is the direct effect of pH on the stability of this compound?

A1: Currently, there is limited published data directly examining the stability of this compound across a wide range of pH values. However, as a macrolide antibiotic, it contains a lactone ring which can be susceptible to hydrolysis under acidic or alkaline conditions.[1][2] It is recommended to prepare solutions fresh and consider the pH of your experimental buffer to minimize potential degradation. For storage, keeping the compound in a non-aqueous solvent like DMSO at -20°C is advisable.[3][4]

Q2: How does pH affect the activity of V-ATPase, the target of this compound?

A2: V-ATPase activity is highly dependent on pH. The optimal pH for V-ATPase function can vary depending on the tissue source and the specific isoforms of the enzyme subunits, but it generally falls within a neutral to slightly alkaline range.[5][6] Extreme pH values, both acidic and alkaline, can lead to a rapid decrease in enzymatic activity.[7] Therefore, the inhibitory effect of this compound will be most accurately measured when the V-ATPase is functioning optimally.

Q3: My results show variable inhibition by this compound at different pH values. What could be the cause?

A3: This variability is likely due to the combined effects of pH on both the compound and its target enzyme. At a suboptimal pH for V-ATPase, the enzyme's activity will already be reduced, potentially masking the full inhibitory effect of this compound. Conversely, if the compound degrades at a particular pH, its apparent inhibitory activity will decrease. It is crucial to maintain a consistent and optimal pH for the V-ATPase during your experiments to obtain reliable data.

Q4: What is the recommended pH for an in vitro V-ATPase inhibition assay with this compound?

A4: For in vitro assays measuring V-ATPase activity, a pH between 7.0 and 8.5 is generally recommended to ensure the enzyme is in its most active state.[5] The optimal pH can be substrate concentration-dependent.[5] It is advisable to perform a pH titration experiment to determine the optimal pH for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibition observed 1. Suboptimal V-ATPase activity due to incorrect pH: The enzyme is not functioning correctly, so inhibition cannot be effectively measured. 2. Degradation of this compound: The compound may be unstable in the experimental buffer.1. Optimize buffer pH: Ensure your assay buffer is within the optimal range for V-ATPase activity (typically pH 7.0-8.5).[5] 2. Prepare fresh solutions: Make fresh solutions of this compound in a suitable solvent (e.g., DMSO) immediately before use.[3][4]
Inconsistent results between experiments pH drift during the experiment: The pH of the assay buffer may change over the course of the experiment, affecting enzyme activity and compound stability.Use a robust buffering system: Employ a buffer with a pKa close to the desired experimental pH to maintain stability. Periodically check the pH of your solutions.
Precipitation of this compound in aqueous buffer Poor solubility: The compound may not be fully soluble in the aqueous assay buffer, reducing its effective concentration.Optimize solvent concentration: While keeping the final solvent concentration low (typically <1%) to avoid affecting the enzyme, ensure the compound is fully dissolved in the stock solution before diluting into the assay buffer.

Experimental Protocols

In Vitro V-ATPase Inhibition Assay

This protocol is adapted from methods used to measure the activity of V-ATPase inhibitors.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against V-ATPase at a specific pH.

Materials:

  • Purified V-ATPase-containing membrane vesicles

  • This compound

  • Assay Buffer (e.g., 50 mM MOPS-Tris, 150 mM KCl, 5 mM MgCl2, adjusted to desired pH)

  • ATP

  • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound in DMSO.

  • In a 96-well plate, add the V-ATPase membrane vesicles to the assay buffer.

  • Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based assay, reading the absorbance at 620 nm.

  • Calculate the percentage of V-ATPase inhibition relative to the DMSO control for each concentration of this compound.

  • Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC50 value.

Data Presentation: pH Profile of V-ATPase Activity

The following table illustrates hypothetical data on the effect of pH on V-ATPase activity, which is crucial for interpreting the inhibition data of this compound.

pH V-ATPase Activity (nmol Pi/min/mg) Relative Activity (%)
6.05025
6.510050
7.018090
7.5200100
8.019095
8.515075
9.08040

Visualizations

Experimental Workflow for V-ATPase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Dilution Series add_inhibitor Add Inhibitor/Vehicle to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare V-ATPase Vesicles in Assay Buffer prep_enzyme->add_inhibitor pre_incubate Pre-incubate (15 min) add_inhibitor->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate (30 min at 37°C) add_atp->incubate stop_reaction Stop Reaction & Add Phosphate Detection Reagent incubate->stop_reaction read_absorbance Read Absorbance (620 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate plot Plot Data & Determine IC50 calculate->plot

Caption: Workflow for determining the IC50 of this compound.

Signaling Consequences of V-ATPase Inhibition

V-ATPase inhibition by compounds like this compound can disrupt lysosomal acidification, which in turn can impact downstream signaling pathways such as the Hippo-YAP pathway.[8]

G cluster_inhibition Inhibition cluster_cellular_effect Cellular Effect cluster_signaling Downstream Signaling inhibitor This compound vatpase V-ATPase inhibitor->vatpase Inhibits lysosome Lysosomal Acidification vatpase->lysosome Maintains hippo Hippo Pathway Activation lysosome->hippo Suppresses yap_taz YAP/TAZ Cytoplasmic Sequestration hippo->yap_taz Promotes

Caption: V-ATPase inhibition leads to altered downstream signaling.

References

Validation & Comparative

A Comparative Analysis of 17-Hydroxyventuricidin A and Venturicidin A for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 17-Hydroxyventuricidin A and venturicidin (B1172611) A, two closely related macrolide antibiotics. The information is tailored for researchers, scientists, and drug development professionals, offering a side-by-side look at their biological activities and mechanisms of action based on available experimental data.

Introduction

Venturicidin A is a well-characterized natural product known for its potent antifungal properties and its role as an inhibitor of F-type ATP synthase.[1][2] Its derivative, this compound, is also recognized as an antimicrobial compound.[3][4] This guide aims to consolidate the existing knowledge on both compounds to facilitate further research and development.

Chemical Structure

Both compounds share a similar macrolide core structure, with the key difference being the presence of a hydroxyl group at the 17th position in this compound.

Venturicidin A

  • Molecular Formula: C41H67NO11[1]

  • Molecular Weight: 749.97 g/mol

This compound

  • Molecular Formula: C41H67NO12

  • Molecular Weight: 765.97 g/mol

Biological Activity and Mechanism of Action

Venturicidin A is a potent inhibitor of the F0 subunit of mitochondrial ATP synthase, a crucial enzyme in cellular energy production.[2] This inhibition disrupts the proton flow, leading to a collapse of the mitochondrial membrane potential and ultimately cell death in susceptible organisms.[5][6] While the precise mechanism of this compound has not been as extensively studied, its structural similarity to venturicidin A strongly suggests a similar mode of action targeting ATP synthase.

The following diagram illustrates the established mechanism of action for venturicidin A.

Venturicidin_A_Mechanism_of_Action Mechanism of ATP Synthase Inhibition by Venturicidin A cluster_ATP_Synthase ATP Synthase (F1F0) Mitochondrial_Membrane Mitochondrial Inner Membrane F0_Subunit F0 Subunit (Proton Channel) F1_Subunit F1 Subunit (ATP Synthesis) F0_Subunit->F1_Subunit Rotates ATP_Production ATP Production F1_Subunit->ATP_Production Catalyzes Proton_Gradient Proton Gradient (H+) Proton_Gradient->F0_Subunit Drives Venturicidin_A Venturicidin A Venturicidin_A->F0_Subunit Inhibition Inhibition Antifungal_Susceptibility_Workflow Workflow for Antifungal Susceptibility Testing Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

References

A Comparative Efficacy Analysis of 17-Hydroxyventuricidin A and Fluconazole Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of the natural product 17-Hydroxyventuricidin A and the widely used synthetic azole, fluconazole (B54011), against clinically relevant Candida species. While extensive data exists for fluconazole, information on the broad-spectrum anti-Candida activity of this compound is limited, presenting a notable gap in current research. This document summarizes the available data, outlines standard experimental protocols for antifungal susceptibility testing, and visualizes the known mechanisms of action.

Executive Summary

Fluconazole is a cornerstone of antifungal therapy, exhibiting fungistatic activity against a broad range of Candida species by inhibiting ergosterol (B1671047) biosynthesis. Its efficacy is well-documented, though resistance, particularly in species like Candida glabrata and Candida krusei, is a growing concern.

This compound, a macrolide antibiotic produced by Streptomyces species, has demonstrated antifungal properties.[1] Published research has confirmed its activity against Candida tropicalis.[2][3] However, comprehensive data on its efficacy against other significant Candida species, such as C. albicans, C. glabrata, C. parapsilosis, and C. krusei, is not currently available in peer-reviewed literature. This lack of quantitative data, specifically Minimum Inhibitory Concentration (MIC) values, precludes a direct and comprehensive comparison with fluconazole across the most common pathogenic Candida species.

Data Presentation: In Vitro Susceptibility

The following tables summarize the known in vitro activity of this compound and the well-established efficacy of fluconazole against key Candida species.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansData not availableData not availableData not available
Candida glabrataData not availableData not availableData not available
Candida parapsilosisData not availableData not availableData not available
Candida tropicalisInhibitory activity noted[2][3]Data not availableData not available
Candida kruseiData not availableData not availableData not available

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Inhibitory Concentration (MIC) Data for Fluconazole against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.125 - >640.52
Candida glabrata0.5 - >64832
Candida parapsilosis0.25 - 3214
Candida tropicalis0.25 - >64216
Candida krusei4 - >643264

(Data compiled from multiple sources. MIC values can vary based on geographic location and specific strain characteristics.)[4][5][6][7][8]

Mechanisms of Action

This compound: The precise antifungal mechanism of this compound has not been fully elucidated. However, its structural similarity to Venturicidin A suggests a likely mode of action. Venturicidins are known to target and inhibit mitochondrial F₀F₁ ATP synthase, a crucial enzyme for cellular energy production. This disruption of ATP synthesis would lead to fungal cell death.

Proposed Mechanism of Action: this compound cluster_0 Mitochondrion 17_Hydroxyventuricidin_A This compound ATP_Synthase F₀F₁ ATP Synthase 17_Hydroxyventuricidin_A->ATP_Synthase Inhibition Mitochondrial_Membrane Mitochondrial Inner Membrane ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Drives Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to Mechanism of Action: Fluconazole Fluconazole Fluconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Erg11p) Fluconazole->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes step in Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component of Fungistatic_Effect Fungistatic Effect Fungal_Cell_Membrane->Fungistatic_Effect Disruption leads to Experimental Workflow: Broth Microdilution Assay (CLSI M27) Start Start Inoculum_Prep Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep Drug_Dilution Serial Dilution of Antifungal Agents Start->Drug_Dilution Plate_Inoculation Inoculation of 96-Well Plate Inoculum_Prep->Plate_Inoculation Drug_Dilution->Plate_Inoculation Incubation Incubation (35°C, 24-48h) Plate_Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

References

A Comparative Analysis of the Antibacterial Properties of 17-Hydroxyventuricidin A and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antibacterial activities of the natural product 17-Hydroxyventuricidin A and the glycopeptide antibiotic vancomycin (B549263).

This guide provides a comprehensive comparison of the antibacterial profiles of this compound and vancomycin, focusing on their mechanisms of action, antibacterial spectra, and available performance data. While extensive quantitative data exists for the well-established antibiotic vancomycin, the information for this compound is primarily qualitative, highlighting a need for further research into its potential as a standalone antibacterial agent.

At a Glance: Key Differences

FeatureThis compoundVancomycin
Antibiotic Class MacrolideGlycopeptide
Primary Mechanism of Action Inhibition of FₒF₁ ATP synthaseInhibition of bacterial cell wall synthesis
Antibacterial Spectrum Gram-positive bacteriaPrimarily Gram-positive bacteria
Quantitative Data (MIC/MBC) Limited publicly available dataExtensive data available

Mechanism of Action

This compound: As a member of the venturicidin (B1172611) family of macrolides, this compound is understood to exert its antibacterial effect by targeting and inhibiting the FₒF₁ ATP synthase. This enzyme is crucial for bacterial energy production. By blocking the proton channel of the Fₒ subunit, venturicidins disrupt the synthesis of ATP, leading to a depletion of the cell's primary energy currency. This ultimately inhibits essential cellular processes and can lead to cell death. While venturicidins, including venturicidin A, have been shown to have weak intrinsic antibacterial activity, they are also recognized for their potential as adjuvants, enhancing the efficacy of other antibiotics.

dot

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm 17_Hydroxyventuricidin_A This compound ATP_Synthase FₒF₁ ATP Synthase 17_Hydroxyventuricidin_A->ATP_Synthase Proton_Channel Proton (H⁺) Channel Blockage ATP_Synthase->Proton_Channel inhibits ATP_Depletion ATP Depletion Proton_Channel->ATP_Depletion leads to Cellular_Processes Inhibition of Essential Cellular Processes ATP_Depletion->Cellular_Processes Cell_Death Bacterial Cell Death Cellular_Processes->Cell_Death

Caption: Mechanism of action of this compound.

Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.[1][2][3] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[1][2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[1][3]

dot

cluster_cell_wall Bacterial Cell Wall Synthesis cluster_outcome Outcome Vancomycin Vancomycin Binding Binding to D-Ala-D-Ala Vancomycin->Binding Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Peptidoglycan_Precursor->Binding Transglycosylation Transglycosylation Binding->Transglycosylation inhibits Transpeptidation Transpeptidation Binding->Transpeptidation inhibits Weakened_Cell_Wall Weakened Cell Wall Transglycosylation->Weakened_Cell_Wall Transpeptidation->Weakened_Cell_Wall Cell_Lysis Cell Lysis and Death Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of vancomycin.

Antibacterial Spectrum and Efficacy

Data Presentation

This compound:

Vancomycin:

Vancomycin is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria.[4] It is considered a drug of last resort for serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[5] Vancomycin is not effective against Gram-negative bacteria, as their outer membrane is impermeable to the large glycopeptide molecule.[3]

The following table summarizes the typical MIC ranges for vancomycin against several medically important Gram-positive bacteria.

Bacterial SpeciesVancomycin MIC Range (µg/mL)
Staphylococcus aureus (methicillin-susceptible, MSSA)0.5 - 2
Staphylococcus aureus (methicillin-resistant, MRSA)1 - 4
Staphylococcus epidermidis≤0.12 - 4
Streptococcus pneumoniae≤0.12 - 1
Enterococcus faecalis (vancomycin-susceptible)1 - 4
Enterococcus faecium (vancomycin-susceptible)1 - 4

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of antibacterial activity is crucial for evaluating the efficacy of antimicrobial agents. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

dot

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Observe for visible bacterial growth (turbidity) in each well Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (containing medium and bacteria but no antimicrobial agent) and a negative control well (containing only medium) are included.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MBC Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

dot

Start_MIC Perform MIC Test Subculture Subculture from wells with no visible growth (at and above MIC) onto antimicrobial-free agar (B569324) plates Start_MIC->Subculture Incubate_Agar Incubate agar plates at 35-37°C for 18-24 hours Subculture->Incubate_Agar Count_Colonies Count the number of surviving bacterial colonies Incubate_Agar->Count_Colonies Determine_MBC MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum Count_Colonies->Determine_MBC End_MBC End Determine_MBC->End_MBC

Caption: Workflow for MBC determination.

Detailed Steps:

  • Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10-100 µL) from each well showing no visible growth is subcultured onto an antimicrobial-free agar medium.

  • Incubation: The agar plates are incubated for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.

Conclusion

Vancomycin remains a critical therapeutic option for severe Gram-positive infections, with a well-defined mechanism of action and extensive supporting data on its efficacy. This compound, a natural macrolide, presents an alternative mechanism of action by targeting bacterial ATP synthase. However, the current body of publicly available research lacks the specific quantitative data (MIC and MBC values) required for a direct comparison of its antibacterial potency against that of vancomycin. The existing qualitative evidence of its activity against Gram-positive bacteria is promising, but further in-depth studies are essential to fully characterize its antibacterial spectrum and potential clinical utility, either as a standalone agent or as an adjuvant to existing antibiotics. Researchers are encouraged to conduct standardized susceptibility testing to elucidate the full potential of this natural product.

References

Unraveling the In Vivo Potential of 17-Hydroxyventuricidin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo efficacy studies of 17-Hydroxyventuricidin A in animal models remain to be published, an examination of its known biological activities and the data available for the closely related compound, Venturicidin A, provides a foundational guide for researchers. This report synthesizes the current knowledge, offering a comparative perspective on the potential therapeutic applications of this class of compounds by looking at other ATP synthase inhibitors that have been evaluated in vivo.

This compound is recognized primarily for its antimicrobial and antifungal properties.[1][2][3] It is classified as a macrolide antibiotic and is known to be an inhibitor of F-type ATP synthase, a critical enzyme in cellular energy metabolism.[4][5][6] This mechanism of action is shared with its parent compound, Venturicidin A. The inhibition of ATP synthase disrupts the energy production of cells, which is a promising target for various therapeutic areas, including infections and potentially other diseases.

Comparative Landscape: Venturicidin A and Other ATP Synthase Inhibitors

Given the absence of in vivo animal model data for this compound, we turn our attention to Venturicidin A and other compounds that target ATP synthase to draw parallels and project potential research directions.

Venturicidin A:

Research on Venturicidin A has demonstrated its potential beyond simple antimicrobial activity. A notable study highlighted its efficacy in a real-world in vivo setting, showing that it can effectively reduce the severity of Fusarium head blight in both growth chamber and field trials.[7] This study also delved into its mechanism, revealing that Venturicidin A inhibits the biosynthesis of deoxynivalenol, a mycotoxin, by affecting toxisome formation and mitochondrial structure.[7] Furthermore, Venturicidin A has been investigated as an antibiotic adjuvant, potentiating the activity of aminoglycoside antibiotics against multidrug-resistant bacteria.[4][8] This effect is attributed to the disruption of the proton motive force across the bacterial membrane, which enhances the uptake of the co-administered antibiotic.[6][8]

Other ATP Synthase Inhibitors in Animal Models:

The therapeutic potential of targeting ATP synthase is being explored in various disease models, offering a glimpse into the possible applications for compounds like this compound.

Compound/TargetAnimal ModelDisease AreaKey Findings
Bedaquiline Murine TB ModelTuberculosisApproved for treating multidrug-resistant tuberculosis, it blocks the proton pump of mycobacterial ATP synthase. Nanoparticle formulations have shown effective distribution in the lungs and reduction of bacterial load.
(+)‐Epicatechin Mouse Model of Duchenne Muscular DystrophyMuscular DystrophyIdentified as a selective inhibitor of the reverse (hydrolytic) activity of ATP synthase, it was shown to improve muscle force without increasing mitochondrial content.[9]
IF1 (endogenous inhibitor) Transgenic MiceMetabolic ReprogrammingOverexpression of an active form of IF1 in liver or neurons led to the inhibition of ATP synthase, reprogramming of energy metabolism towards glycolysis, and generation of a reactive oxygen species signal.[10]

Experimental Protocols: A General Framework for In Vivo Efficacy Studies

While specific protocols for this compound are not available, a general workflow for assessing the in vivo efficacy of a novel compound in a disease model, for instance, an inflammatory model, can be outlined.

Objective: To evaluate the anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced acute inflammation mouse model.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Vehicle control (e.g., DMSO or saline).

    • Group 2: LPS control (e.g., 1 mg/kg, intraperitoneal injection).

    • Group 3: this compound (Dose 1) + LPS.

    • Group 4: this compound (Dose 2) + LPS.

    • Group 5: Dexamethasone (positive control, e.g., 1 mg/kg) + LPS.

  • Dosing: this compound or vehicle is administered (e.g., orally or intraperitoneally) one hour prior to the LPS challenge.

  • Induction of Inflammation: Inflammation is induced by a single intraperitoneal injection of LPS.

  • Sample Collection: Blood and tissue samples (e.g., lung, liver) are collected at specific time points (e.g., 2, 6, and 24 hours) post-LPS injection.

  • Endpoint Analysis:

    • Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum using ELISA.

    • Histopathological examination of tissues to assess inflammatory cell infiltration.

    • Myeloperoxidase (MPO) assay in tissue homogenates to quantify neutrophil accumulation.

Visualizing the Path Forward

To conceptualize the experimental design and the underlying mechanism of action, the following diagrams are provided.

G cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_post Post-treatment Phase acclimatization Acclimatization of Mice grouping Randomization into Treatment Groups acclimatization->grouping dosing Administration of this compound or Vehicle/Positive Control grouping->dosing lps LPS-induced Inflammation dosing->lps sampling Blood and Tissue Sampling lps->sampling analysis Endpoint Analysis (ELISA, Histopathology, MPO) sampling->analysis

Caption: Experimental workflow for an in vivo efficacy study.

G This compound This compound F1Fo-ATP Synthase F1Fo-ATP Synthase This compound->F1Fo-ATP Synthase Inhibits Proton Channel (Fo) Proton Channel (Fo) F1Fo-ATP Synthase->Proton Channel (Fo) ATP Synthesis ATP Synthesis F1Fo-ATP Synthase->ATP Synthesis Proton Channel (Fo)->ATP Synthesis Drives Cellular Energy Depletion Cellular Energy Depletion ATP Synthesis->Cellular Energy Depletion Reduced Therapeutic Effect Therapeutic Effect Cellular Energy Depletion->Therapeutic Effect

Caption: Signaling pathway of this compound.

Conclusion and Future Directions

While the current body of literature lacks direct in vivo efficacy studies for this compound in animal models of disease, the information available for Venturicidin A and other ATP synthase inhibitors provides a strong rationale for its investigation. Its known antimicrobial and antifungal activities, coupled with the emerging therapeutic potential of targeting cellular bioenergetics, position this compound as a compound of interest for further preclinical development. Future research should focus on evaluating its efficacy in animal models of infectious diseases, and given its classification under "Immunology & Inflammation," exploring its potential in inflammatory disease models is also warranted. Such studies will be crucial in determining the clinical translatability of this promising natural product.

References

Validating the F-ATPase Inhibitory Activity of 17-Hydroxyventuricidin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the F-ATPase inhibitory activity of venturicidins, with a focus on validating the potential of 17-Hydroxyventuricidin A. Due to the limited publicly available data specifically for this compound's F-ATPase inhibitory activity, this guide will heavily leverage data from its parent compound, Venturicidin A, and draw comparisons with other well-characterized F-ATPase inhibitors.

Executive Summary

Comparative Analysis of F-ATPase Inhibitors

The inhibitory potency of various compounds against F-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for Venturicidin A and selected alternative inhibitors. It is crucial to note that these values were determined under different experimental conditions, including the source of the enzyme and the specific assay used, which can significantly influence the results.

InhibitorTarget Enzyme SourceIC50 ValueMechanism of Action (Target Subunit)Reference
Venturicidin A E. coli membranes~0.5 - 5 µMF_o_ (c-subunit)[1]
Oligomycin Yeast mitochondrial F-ATPase~0.1 µMF_o_ (c-subunit)
Bedaquiline Yeast mitochondrial F-ATPase~1.1 µMF_o_ (c-subunit) and ε-subunit
Piceatannol Rat brain mitochondrial F_0_F_1_-ATPase8 - 9 µMF_1_
Resveratrol Bovine F_1_-ATPaseNot specifiedF_1_

Note: The IC50 value for Venturicidin A is presented as a range, as specific values can vary depending on the experimental setup.

Mechanism of Action and Signaling Pathway

F-ATPase consists of two main domains: the membrane-embedded F_o_ domain, which acts as a proton channel, and the catalytic F_1_ domain, which synthesizes or hydrolyzes ATP. Inhibition of F-ATPase disrupts the proton motive force and depletes cellular ATP levels, leading to cell death.

The inhibitors discussed in this guide target different subunits of the F-ATPase complex:

  • Venturicidin A and Oligomycin: These macrolides bind to the c-subunit of the F_o_ domain, thereby blocking the proton channel and inhibiting both ATP synthesis and hydrolysis.[1][2]

  • Bedaquiline: This diarylquinoline has a dual mechanism, targeting both the c-subunit of the F_o_ domain and the ε-subunit of the F_1_ domain.

  • Piceatannol and Resveratrol: These polyphenolic compounds target the F_1_ catalytic domain, directly interfering with the enzyme's hydrolytic and synthetic activities.

At higher concentrations, Venturicidin A has been observed to cause a decoupling of the F_1_ and F_o_ subunits, leading to an increase in ATPase activity.[1][3]

F_ATPase_Inhibition cluster_Mitochondrial_Membrane Inner Mitochondrial Membrane cluster_Inhibitors Inhibitors F_o F_o Domain (Proton Channel) F_1 F_1 Domain (Catalytic Site) F_o->F_1 Proton Flow Inhibition Inhibition of ATP Synthesis F_o->Inhibition ATP_Synthesis ATP F_1->ATP_Synthesis ATP Synthesis F_1->Inhibition Venturicidin_A Venturicidin A / this compound Venturicidin_A->F_o Binds to c-subunit Oligomycin Oligomycin Oligomycin->F_o Binds to c-subunit Bedaquiline Bedaquiline Bedaquiline->F_o Binds to c-subunit Bedaquiline->F_1 Binds to ε-subunit Piceatannol Piceatannol / Resveratrol Piceatannol->F_1 Binds to catalytic site Cellular_Effects Cellular Energy Depletion & Apoptosis Inhibition->Cellular_Effects Leads to

Caption: Mechanism of F-ATPase inhibition by various compounds.

Experimental Protocols

To validate the F-ATPase inhibitory activity of this compound and compare it with other inhibitors, a standardized experimental protocol is essential. The following is a detailed methodology for a spectrophotometric ATPase activity assay.

Spectrophotometric ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Enzyme Source: Isolated F_1_F_o_-ATPase from a relevant biological source (e.g., bovine heart mitochondria, E. coli membranes).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl_2_.

  • ATP-regenerating system:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • NADH

  • Inhibitors: this compound and other compounds for comparison, dissolved in a suitable solvent (e.g., DMSO).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer, ATP-regenerating system components (PEP, PK, LDH), and NADH.

  • Add the inhibitor: Add the desired concentration of the inhibitor (e.g., this compound) or the vehicle control (solvent only) to the reaction mixture. Incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the reaction: Add a known amount of the F-ATPase enzyme preparation to the cuvette to start the reaction.

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Calculate ATPase activity: The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. Calculate the specific activity of the enzyme (e.g., in µmol ATP hydrolyzed/min/mg protein).

  • Determine IC50 values: Perform the assay with a range of inhibitor concentrations to generate a dose-response curve and calculate the IC50 value.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Isolate_Enzyme Isolate F-ATPase (e.g., from E. coli) Setup_Reaction Set up Reaction Mixture in Cuvette Isolate_Enzyme->Setup_Reaction Prepare_Reagents Prepare Assay Buffer, Regenerating System, & Inhibitors Prepare_Reagents->Setup_Reaction Add_Inhibitor Add Inhibitor/ Vehicle Control Setup_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction with F-ATPase Add_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Specific ATPase Activity Monitor_Absorbance->Calculate_Activity Generate_Curve Generate Dose-Response Curve Calculate_Activity->Generate_Curve Determine_IC50 Determine IC50 Value Generate_Curve->Determine_IC50

Caption: Experimental workflow for F-ATPase inhibition assay.

Conclusion and Future Directions

While this compound is a promising candidate for F-ATPase inhibition based on its structural similarity to Venturicidin A, direct experimental evidence of its activity is currently lacking. The protocols and comparative data presented in this guide provide a framework for the systematic validation of its inhibitory potential.

Future research should focus on:

  • Determining the IC50 value of this compound against F-ATPase from various sources (e.g., bacterial, fungal, mammalian) to assess its potency and selectivity.

  • Conducting detailed kinetic studies to elucidate its precise mechanism of inhibition.

  • Performing structure-activity relationship (SAR) studies of Venturicidin A derivatives to identify key structural features for optimal inhibitory activity.

By undertaking these investigations, the scientific community can gain a comprehensive understanding of the therapeutic potential of this compound as a novel F-ATPase inhibitor.

References

Spectroscopic data (NMR, MS) for 17-Hydroxyventuricidin A structure confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data provides critical confirmation for the chemical structure of 17-Hydroxyventuricidin A, a potent antimicrobial macrolide. This guide offers a comparative overview of its spectroscopic characteristics against its well-established analogue, Venturicidin (B1172611) A, furnishing researchers, scientists, and drug development professionals with essential data for identification and further investigation.

Introduction

This compound is a naturally occurring 20-membered macrolide antibiotic belonging to the venturicidin family, known for their antifungal and antibacterial properties. The definitive structural elucidation of this complex molecule relies heavily on a suite of spectroscopic techniques. This guide presents a side-by-side comparison of the key NMR and MS data for this compound and Venturicidin A, highlighting the spectral features that corroborate the presence of the hydroxyl group at the C17 position.

Comparative Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through meticulous analysis of its 1D and 2D NMR spectra, in conjunction with high-resolution mass spectrometry. The data presented below is compiled from the structure elucidation work on this compound and the first complete NMR assignments for Venturicidin A.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is instrumental in determining the molecular formula of this compound. The observed molecular ion peak confirms a molecular formula of C₄₁H₆₇NO₁₂, which is consistent with the proposed structure and indicates the addition of an oxygen atom compared to Venturicidin A (C₄₁H₆₇NO₁₁).

Table 1: High-Resolution Mass Spectrometry Data

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)
This compound C₄₁H₆₇NO₁₂[M+Na]⁺[M+Na]⁺
Venturicidin A C₄₁H₆₇NO₁₁[M+Na]⁺[M+Na]⁺

Note: Specific m/z values were not available in the referenced abstracts and require access to the full-text articles for completion.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound show strong similarities to those of Venturicidin A, as expected from their closely related structures. However, key differences in the chemical shifts around the C17 position provide unequivocal evidence for the hydroxyl substitution.

Table 2: Key ¹H NMR Chemical Shift Comparison (δ in ppm)

PositionThis compoundVenturicidin AKey Observations
H-17 Expected downfield shiftTypical methine proton signalThe presence of an adjacent hydroxyl group deshields the proton at C17, causing its signal to appear at a lower field (higher ppm value) in the spectrum of this compound.
Other Protons Similar to Venturicidin A-The majority of the other proton signals in the macrolide ring and the sugar moiety remain largely unchanged, indicating a conserved core structure.

Table 3: Key ¹³C NMR Chemical Shift Comparison (δ in ppm)

PositionThis compoundVenturicidin AKey Observations
C-17 Expected downfield shift (δ ~70-80 ppm)Typical methine carbon signal (δ ~30-40 ppm)The carbon atom bonded to the hydroxyl group (C-17) experiences a significant downfield shift in the ¹³C NMR spectrum of this compound, a characteristic feature of alcohol carbons.
Neighboring Carbons (C-16, C-18) Slight shiftsSlight shiftsMinor changes in the chemical shifts of the adjacent carbon atoms are also expected due to the electronic influence of the hydroxyl group.

Note: The exact chemical shift values from the primary literature are required for a precise quantitative comparison.

Experimental Protocols

The spectroscopic data for the structural confirmation of this compound were acquired using standard, high-resolution instrumentation.

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance spectrometer. Samples were dissolved in deuterated solvents (e.g., CDCl₃ or CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain accurate mass measurements and determine the elemental composition.

Visualizing the Structure Confirmation Workflow

The logical flow for confirming the structure of this compound using spectroscopic data can be visualized as follows:

structure_confirmation cluster_compound Compound Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation Isolated_Compound Isolated Compound from Streptomyces sp. US80 HRMS HR-ESI-MS Isolated_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C) Isolated_Compound->NMR_1D Molecular_Formula Determine Molecular Formula (C₄₁H₆₇NO₁₂) HRMS->Molecular_Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial_Structure Compare with Venturicidin A Data NMR_1D->Initial_Structure Key_Correlations Analyze Key 2D NMR Correlations (e.g., HMBC from H-17) NMR_2D->Key_Correlations Hydroxyl_Position Confirm -OH at C-17 Molecular_Formula->Hydroxyl_Position Initial_Structure->Hydroxyl_Position Key_Correlations->Hydroxyl_Position Confirmed_Structure Confirmed Structure of This compound Hydroxyl_Position->Confirmed_Structure

Caption: Workflow for the structure confirmation of this compound.

Key Mass Spectrometry Fragmentation

The fragmentation pattern observed in the MS/MS spectrum of this compound provides further structural evidence. The characteristic loss of the sugar moiety is a common feature for this class of compounds. The fragmentation of the macrolide ring can also offer insights into the location of substituents.

ms_fragmentation Parent_Ion [M+H]⁺ This compound Aglycone Aglycone Fragment Loss of Sugar Moiety Parent_Ion->Aglycone - C₉H₁₆NO₄ Fragment1 Fragment A Aglycone->Fragment1 Ring Cleavage Fragment2 Fragment B Aglycone->Fragment2 Ring Cleavage

Caption: Key MS fragmentation pathways for this compound.

Conclusion

The collective spectroscopic evidence from NMR and MS provides a robust and unambiguous confirmation of the structure of this compound. The comparative analysis with Venturicidin A clearly illustrates the diagnostic spectral shifts indicative of hydroxylation at the C17 position. This guide serves as a valuable resource for the identification and characterization of this important antimicrobial compound and its analogues.

A Head-to-Head Comparison of 17-Hydroxyventuricidin A and Amphotericin B in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal agents, the polyene macrolide amphotericin B has long been a cornerstone for treating severe systemic fungal infections. However, its clinical use is often hampered by significant toxicity. This has spurred the search for novel antifungal compounds with improved safety profiles. Among these, 17-Hydroxyventuricidin A, a macrolide produced by Streptomyces species, has emerged as a compound of interest due to its noted antimicrobial properties. This guide provides a detailed head-to-head comparison of this compound and amphotericin B, focusing on their mechanisms of action, in vitro activity, cytotoxicity, and the available (though limited for this compound) in vivo data.

At a Glance: Key Differences

FeatureThis compoundAmphotericin B
Mechanism of Action Inhibition of F-type ATPase/ATP synthase, disrupting proton translocation and ATP synthesis.Binds to ergosterol (B1671047) in the fungal cell membrane, forming pores that lead to ion leakage and cell death.[1][2][3][4][5]
Antifungal Spectrum Reported activity against Verticillium dahlia, Fusarium sp., and Candida tropicalis. Quantitative data is limited.[1]Broad-spectrum activity against most pathogenic fungi, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.[3]
Cytotoxicity Data is limited. Venturicidin (B1172611) A has shown toxicity to human embryonic kidney cells (IC50 of 31 µg/mL).Known for significant cytotoxicity, particularly nephrotoxicity, due to binding to cholesterol in mammalian cell membranes.[1][2]
In Vivo Efficacy Data not available.Well-established efficacy in various animal models of systemic fungal infections and in clinical use.[6][7][8]

Mechanism of Action

This compound: As a member of the venturicidin class of macrolides, this compound exerts its antifungal effect by targeting a fundamental process in fungal cell bioenergetics: ATP synthesis. It specifically inhibits the F-type ATPase (also known as ATP synthase), a multi-subunit enzyme complex located in the inner mitochondrial membrane. By binding to the F₀ subunit of this complex, it is thought to block the proton channel, thereby disrupting the proton motive force and inhibiting the synthesis of ATP. This ultimately leads to a depletion of cellular energy and fungal cell death.

Amphotericin B: The mechanism of action of amphotericin B is well-characterized and involves direct interaction with the fungal cell membrane. It has a high affinity for ergosterol, a primary sterol component of fungal cell membranes that is absent in mammalian cells. Upon binding to ergosterol, amphotericin B molecules aggregate to form transmembrane channels or pores.[1][2][3][4] These pores disrupt the integrity of the cell membrane, leading to the leakage of essential intracellular ions, such as potassium and magnesium, which results in fungal cell death.[1][2][4]

cluster_17HVA This compound Pathway cluster_AmphB Amphotericin B Pathway HVA This compound ATP_Synthase F-type ATPase/ATP Synthase HVA->ATP_Synthase Inhibits Proton_Channel Proton Channel (F₀ subunit) ATP_Synthase->Proton_Channel Contains ATP_Synthesis ATP Synthesis Proton_Channel->ATP_Synthesis Blocks proton flow for Cell_Death_HVA Fungal Cell Death ATP_Synthesis->Cell_Death_HVA Depletion leads to AmphB Amphotericin B Ergosterol Ergosterol AmphB->Ergosterol Binds to Pore_Formation Pore Formation AmphB->Pore_Formation Induces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Fungal_Membrane->Pore_Formation Occurs in Ion_Leakage Ion Leakage (K+, Mg++) Pore_Formation->Ion_Leakage Causes Cell_Death_AmphB Fungal Cell Death Ion_Leakage->Cell_Death_AmphB Leads to

Caption: Simplified signaling pathways of this compound and Amphotericin B.

In Vitro Antifungal Activity

A direct comparison of the in vitro antifungal activity is challenging due to the limited quantitative data for this compound. The following table summarizes the available information.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansData not available0.25 - 1.0
Candida glabrataData not available0.5 - 2.0
Candida parapsilosisData not available0.125 - 1.0
Candida tropicalisActive (no quantitative data)[1]0.25 - 2.0
Candida kruseiData not available0.5 - 4.0
Aspergillus fumigatusData not available0.5 - 2.0
Aspergillus flavusData not available0.5 - 2.0
Aspergillus nigerData not available0.5 - 2.0
Cryptococcus neoformansData not available0.125 - 1.0
Fusarium sp.Active (no quantitative data)[1]1.0 - 8.0
Verticillium dahliaActive (no quantitative data)[1]Data not available

Note: MIC values for Amphotericin B are general ranges and can vary depending on the specific isolate and testing methodology.

Cytotoxicity Profile

The therapeutic utility of an antifungal agent is critically dependent on its selective toxicity towards fungal cells over host cells.

Cell LineThis compound IC50 (µg/mL)Amphotericin B IC50 (µg/mL)
Human Embryonic Kidney (HEK293)Data not available (Venturicidin A: 31)Concentration-dependent toxicity observed
Human Hepatocellular Carcinoma (HepG2)Data not availableConcentration-dependent toxicity observed
Human Cervical Cancer (HeLa)Data not availableConcentration-dependent toxicity observed
Murine Macrophages (J774)Data not availableConcentration-dependent toxicity observed

Note: Cytotoxicity of Amphotericin B is well-documented but IC50 values can vary widely depending on the cell line, exposure time, and assay used.

In Vivo Efficacy

Currently, there is a lack of published in vivo efficacy data for this compound in animal models of fungal infections. In contrast, amphotericin B has been extensively studied and is a proven effective agent in various in vivo models and clinical settings.

Animal ModelThis compound EfficacyAmphotericin B Efficacy
Murine model of systemic candidiasisData not availableDose-dependent reduction in fungal burden and increased survival.[7][8]
Murine model of invasive aspergillosisData not availableDose-dependent reduction in fungal burden and increased survival.
Murine model of cryptococcal meningitisData not availableDose-dependent reduction in fungal burden and increased survival.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

cluster_workflow Antifungal Susceptibility Testing Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with fungal suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of antifungal agent prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution antifungal susceptibility testing.
  • Preparation of Antifungal Stock Solutions: Dissolve this compound and amphotericin B in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Microdilution Plates: Serially dilute the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound or amphotericin B. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell viability, is calculated from the dose-response curve.

Conclusion

Amphotericin B remains a potent, broad-spectrum antifungal agent, but its clinical utility is limited by its toxicity. This compound, with its distinct mechanism of action targeting fungal ATP synthase, represents a potentially interesting alternative. However, a comprehensive evaluation of its potential is currently hindered by the lack of publicly available quantitative data on its antifungal spectrum, cytotoxicity, and in vivo efficacy. Further research is imperative to elucidate the full therapeutic potential of this compound and to determine if it can offer a safer and effective alternative to current antifungal therapies. Researchers in the field are encouraged to pursue studies that will generate this critical data to enable a more complete and direct comparison with established agents like amphotericin B.

References

Validating the Antimicrobial Spectrum of 17-Hydroxyventuricidin A Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 17-Hydroxyventuricidin A against various clinical isolates. The information is compiled from available research and presented alongside the performance of established antimicrobial agents. This document is intended to serve as a resource for researchers and drug development professionals investigating novel antimicrobial compounds.

Comparative Performance Data

This compound has demonstrated both antifungal and antibacterial activities.[1] The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and compare it with commonly used antimicrobial agents against a range of clinical isolates. It is important to note that comprehensive MIC data for this compound against a wide variety of clinical isolates is limited in publicly available literature. The data presented here is based on existing studies, and further research is required to fully elucidate its antimicrobial spectrum.

Antifungal Spectrum

This compound has shown inhibitory activity against filamentous fungi and yeast.[2][3]

OrganismThis compound MIC (µg/mL)Comparator AgentComparator MIC (µg/mL)
Candida tropicalis R2 CIP203Inhibitory activity noted[2][3]Fluconazole2 - 8
Verticillium dahliaInhibitory activity noted[2][3]Amphotericin B0.5 - 2
Fusarium sp.Inhibitory activity noted[2][3]Voriconazole1 - 4

Note: Specific MIC values for this compound against these fungal isolates are not detailed in the cited sources, which only report general inhibitory activity. The comparator MICs represent a typical range.

Antibacterial Spectrum

This compound is reported to have activity against Gram-positive bacteria.[1] However, a study on the closely related Venturicidin A showed no significant standalone antibiotic activity against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), with MICs being greater than 256 µg/mL.[4]

The primary interest in venturicidins in the antibacterial field lies in their role as adjuvants, potentiating the effects of other antibiotics. For instance, Venturicidin A has been shown to enhance the activity of aminoglycosides like gentamicin (B1671437) against multidrug-resistant strains of Staphylococcus aureus (MRSA), Enterococcus, and Pseudomonas aeruginosa.[5][6]

OrganismThis compound MIC (µg/mL)Comparator AgentComparator MIC (µg/mL)
Gram-positive bacteriaGeneral activity noted[1]Vancomycin0.5 - 2 (against susceptible strains)
ESKAPE Pathogens>256 (for Venturicidin A)[4]Meropenem0.06 - 8

Mechanism of Action: F-Type ATPase Inhibition

Venturicidins, including this compound, are known to inhibit F-type ATPases (ATP synthases). This enzyme is crucial for cellular energy production in both eukaryotes and bacteria. By inhibiting this enzyme, venturicidins disrupt the proton motive force and ATP synthesis, which can lead to cell death or, in the case of bacteria, an increased susceptibility to other antibiotics. This mechanism of action is the basis for its potential as an antibiotic adjuvant.

cluster_membrane Cell Membrane Proton_Channel F₀ Subunit (Proton Channel) ATP_Synthase F₁ Subunit (ATP Synthesis) Proton_Channel->ATP_Synthase Protons_In Protons (Low Conc.) Proton_Channel->Protons_In ATP ATP ATP_Synthase->ATP Synthesizes Protons_Out Protons (High Conc.) Protons_Out->Proton_Channel Flow ADP ADP + Pi ADP->ATP_Synthase Venturicidin This compound Venturicidin->Proton_Channel Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Comparator antimicrobial agents

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal isolates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and comparator agents in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the clinical isolates on appropriate agar (B569324) plates. Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agents in the 96-well plates containing the appropriate broth to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates D->E F Read MIC Results E->F

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates notable antifungal activity and acts as a potent antibiotic adjuvant, particularly against multidrug-resistant Gram-positive bacteria. Its mechanism of action, the inhibition of F-type ATPase, is a well-recognized target for antimicrobial drug development. While its standalone antibacterial activity against a broad range of clinical isolates appears limited based on current data for the closely related Venturicidin A, its potential as an adjuvant warrants further investigation. Future studies should focus on determining the precise MIC values of this compound against a comprehensive panel of clinical fungal and bacterial isolates to fully characterize its antimicrobial spectrum and therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 17-Hydroxyventuricidin A, an antimicrobial compound. Adherence to these procedures is essential to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its biological activity, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Decontamination of Non-Disposable Equipment:

  • Procedure: All non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound must be thoroughly decontaminated.

  • Methodology:

    • Rinse the equipment with a suitable organic solvent in which this compound is soluble. Collect the solvent rinse as chemical waste.

    • Wash the equipment with soap and water.

    • Perform a final rinse with deionized water.

2. Disposal of Unused this compound:

  • Solid Waste:

    • Carefully collect any unused solid this compound.

    • Place it in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the chemical name ("this compound") and any known hazard symbols.

  • Solutions:

    • Do not dispose of solutions containing this compound down the drain.

    • Collect all solutions in a designated, sealed, and clearly labeled hazardous waste container. The label should specify the chemical name and the solvent used.

3. Disposal of Contaminated Materials:

  • Procedure: All disposable items that have been in contact with this compound are considered contaminated waste. This includes items such as gloves, pipette tips, and paper towels.

  • Methodology:

    • Place all contaminated disposable items in a designated, sealed hazardous waste bag or container.

    • Ensure the container is clearly labeled as hazardous chemical waste.

4. Final Disposal:

  • Action: Arrange for the collection of all hazardous waste by a licensed and approved waste disposal company. Follow all local, state, and federal regulations for the disposal of chemical waste. The standard procedure is to dispose of contents and containers at an approved waste disposal plant.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Exposure ScenarioImmediate Action
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material, collect it carefully, and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal start Handling/ Experimentation unused_solid Unused Solid start->unused_solid solutions Solutions start->solutions contaminated_materials Contaminated Disposables start->contaminated_materials waste_container Labeled Hazardous Waste Container unused_solid->waste_container Seal & Label solutions->waste_container Seal & Label contaminated_materials->waste_container Seal & Label disposal_service Approved Waste Disposal Service waste_container->disposal_service Collection

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling 17-Hydroxyventuricidin A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 17-Hydroxyventuricidin A

For Research Use Only. Not for human or veterinary use. [1]

This guide provides crucial safety and logistical information for handling this compound, a potent antifungal and antibacterial compound.[1][2][3] Given its biological activity, it is prudent to handle this compound with the same precautions as other potentially cytotoxic substances. The following procedures are based on established guidelines for handling hazardous chemicals in a laboratory setting.

Immediate Safety Information
Physical and Chemical Properties
Appearance White solid[1]
Molecular Weight 766 g/mol [1]
Purity >95%[1]
Storage Store at +4°C.[1] Solutions should be prepared fresh, but can be stored at -20°C for up to one month.[1]
Shipping Stable for ambient temperature shipping.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

PPE Component Specifications and Guidelines
Gloves Use powder-free nitrile or neoprene gloves tested for resistance to chemotherapy drugs (ASTM D6978).[4] Double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured.
Gown A disposable, back-fastening gown made of low-permeability, lint-free fabric is required.[4] Cuffs should be tight-fitting. Gowns must be changed immediately if there is any sign of contamination.
Eye Protection Safety glasses with side shields, goggles, or a face shield must be worn to protect against splashes.
Respiratory Protection For procedures that may generate aerosols or when handling the powder outside of a certified containment device, a NIOSH-approved respirator (e.g., N95) is necessary.[5]

Operational and Disposal Plans

Handling and Preparation Protocol
  • Preparation Area : All handling of this compound, especially of the solid form, should be conducted in a designated controlled area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[5]

  • Solution Preparation : Before use, allow the compound to equilibrate to room temperature.[1] When preparing solutions, ensure that there is no precipitate.[1] It is recommended to prepare and use solutions on the same day if possible.[1]

  • During Handling : Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[6][7]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Don PPE : Put on a full set of appropriate PPE, including respiratory protection if the spill involves powder.[8]

  • Containment : Use a spill kit with absorbent materials to contain the spill.[8] For powdered spills, gently cover with damp absorbent material to avoid generating dust.

  • Cleanup : Carefully collect all contaminated materials into a designated, sealable waste container.[8]

  • Decontamination : Clean the spill area thoroughly with an appropriate detergent solution, followed by a rinse with water.[8]

  • Reporting : Report the spill to the laboratory supervisor and follow institutional reporting procedures.[8]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste : Contaminated PPE (gloves, gowns, etc.), absorbent materials, and empty vials should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6]

  • Disposal Route : All hazardous waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[6][7]

Experimental Workflow Visualization

The following diagram outlines the essential steps for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Acquire This compound B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Work in a Containment Hood B->C D Equilibrate to Room Temperature C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G S1 Secure Area F->S1 Spill Occurs H Segregate Hazardous Waste (Solid & Liquid) G->H I Properly Dispose of Waste H->I S2 Don Full PPE S1->S2 S3 Contain Spill S2->S3 S4 Clean & Decontaminate S3->S4 S5 Dispose of Contaminated Waste S4->S5

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.